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Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate Documentation Hub

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  • Product: Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate
  • CAS: 89854-10-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate in Organic Solvents

Prepared by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate. As specific experimental solubility data for this compound is not extensively documented in public literature, this guide focuses on a predictive methodology based on its molecular structure and physicochemical properties. It offers a detailed analysis of the structural motifs influencing solubility, predicts its behavior in various classes of organic solvents, and provides an authoritative, step-by-step experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with novel triazine derivatives.

Introduction and Physicochemical Analysis

Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate is a heterocyclic compound featuring a 1,3,5-triazine core. The solubility of such a molecule is a critical parameter, influencing its reaction kinetics, purification, formulation, and bioavailability in potential pharmaceutical applications[1]. The structure presents a unique combination of polar and non-polar characteristics that dictate its interaction with various solvents.

Molecular Structure Analysis:

  • 1,3,5-Triazine Core: A nitrogen-rich heterocyclic ring, which is inherently polar.

  • Two Hydroxyl (-OH) Groups: These groups are the dominant functional moieties. They can act as both hydrogen bond donors and acceptors, suggesting strong intermolecular self-association (e.g., dimerization) and a high affinity for polar, hydrogen-bonding solvents. The acidic nature of these protons means the compound's solubility can be significantly influenced by pH in protic media.

  • Ethyl Acetate Moiety: This group introduces lipophilic character and an ester carbonyl that can act as a hydrogen bond acceptor.

A crucial aspect of the dihydroxy-triazine structure is the potential for lactam-lactim tautomerism, similar to its parent compound, cyanuric acid (1,3,5-triazine-2,4,6-triol)[2]. This equilibrium can influence the molecule's crystal packing energy and its interaction with solvents.

Predicted Solubility Profile

Based on a first-principles analysis of the molecular structure, a qualitative solubility profile can be predicted. The fundamental principle is "like dissolves like," which can be quantitatively described by frameworks like Hansen Solubility Parameters (HSP). HSP deconstructs solubility into three parameters: dispersion (δd), polar (δp), and hydrogen bonding (δh) forces[3][4][5]. For Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate, a high δh value is expected due to the two hydroxyl groups.

Predicted Solubility in Different Solvent Classes:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High These solvents are strong hydrogen bond acceptors and have high polarity. They can effectively disrupt the strong intermolecular hydrogen bonds of the solute and solvate the dihydroxy groups. For comparison, the related compound cyanuric acid shows its highest solubility in DMSO (17.4%) and DMF (7.2%)[2][6][7].
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate While these solvents can participate in hydrogen bonding, they must compete with the solute's strong self-association. The energy required to break the solute-solute hydrogen bonds may not be fully compensated by solute-solvent interactions, leading to limited solubility. Cyanuric acid is only slightly soluble in ethanol[6][7].
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / Insoluble The large mismatch in polarity and the inability of these solvents to form hydrogen bonds make dissolution energetically unfavorable. The polar triazine core and dihydroxy groups cannot be effectively solvated. Cyanuric acid is reported as insoluble or only slightly soluble in these solvents[6][7][8].
Chlorinated Dichloromethane (DCM), ChloroformVery Low / Insoluble Although slightly polar, these solvents are poor hydrogen bonders and are not expected to effectively solvate the molecule.
Ester Ethyl AcetateLow to Moderate Ethyl acetate can act as a hydrogen bond acceptor at its carbonyl group, potentially offering moderate solvation. However, its overall lower polarity compared to DMSO or DMF will likely limit the solubility.

Authoritative Protocol: Experimental Solubility Determination

Given the absence of published data, experimental verification is essential. The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method[9][10]. This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of solubility under specific conditions[11][12][13]. The subsequent concentration analysis is best performed using a robust and sensitive technique like High-Performance Liquid Chromatography (HPLC)[1][14][15][16].

Detailed Step-by-Step Methodology: Shake-Flask with HPLC-UV Analysis

Objective: To determine the thermodynamic solubility of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

  • Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate (solid, high purity)

  • Solvent of interest (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid in 2 mL of solvent.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is reached[13][17].

  • Phase Separation:

    • After equilibration, remove the vial and allow it to stand at the same temperature for at least 2 hours to let undissolved solids settle.

    • To ensure complete removal of solid particles, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from entering the analytical sample, which would falsely elevate the measured solubility[18].

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Perform a series of serial dilutions from the stock solution to create at least five calibration standards that bracket the expected solubility range[14].

  • HPLC Analysis:

    • Develop a suitable HPLC method to quantify the compound. This includes selecting a mobile phase, column, flow rate, and UV detection wavelength that provide a sharp, well-resolved peak for the analyte.

    • Inject the prepared calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.

    • Precisely dilute the filtered saturated solution (from Step 2) with the solvent to bring its concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Saturation cluster_sep 2. Phase Separation cluster_hplc 3. HPLC Quantification cluster_calc 4. Calculation A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Equilibrate in Thermostatic Shaker (24-48h, 25°C) B->C D Centrifuge Vial (10,000 rpm, 10 min) C->D E Filter Supernatant (0.45 µm Syringe Filter) D->E H Dilute Filtered Sample to Linear Range E->H F Prepare Calibration Standards G Analyze Standards (Generate Curve R² > 0.99) F->G J Calculate Concentration from Calibration Curve G->J I Analyze Diluted Sample H->I I->J K Apply Dilution Factor J->K L Final Solubility (e.g., mg/mL) K->L

Caption: Workflow for Thermodynamic Solubility Determination.

Advanced Concepts: Predictive Modeling

For a more theoretical approach, computational models can predict solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to forecast solubility in various organic solvents based on molecular descriptors[19][20][21][22]. These models can be powerful tools for solvent screening in the early stages of development, saving significant experimental time and resources.

Logical Relationship Diagram

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interaction Intermolecular Forces cluster_outcome Outcome Solute Ethyl 2-(dihydroxy- 1,3,5-triazin-2-yl)acetate HBond Hydrogen Bonding (δh) Solute->HBond High (Donor/Acceptor) Polar Polarity (δp) Solute->Polar High Dispersion Dispersion (δd) Solute->Dispersion Moderate Solvent Organic Solvent Solvent->HBond Variable Solvent->Polar Variable Solvent->Dispersion Variable Solubility Solubility HBond->Solubility Polar->Solubility Dispersion->Solubility

Caption: Factors Influencing Compound Solubility.

Conclusion

While empirical data for Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate remains scarce, a robust scientific framework allows for strong predictions of its solubility profile. The molecule is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, with significantly lower solubility in protic and non-polar media. This guide provides the necessary theoretical foundation and a detailed, authoritative experimental protocol to empower researchers to accurately determine the solubility of this and other novel triazine compounds, facilitating further research and development.

References

  • PubChem. Cyanuric acid | C3N3(OH)3 | CID 7956. Available from: [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). Available from: [Link]

  • Scent.vn. Cyanuric acid (CAS 108-80-5): Odor profile, Properties, & IFRA compliance. Available from: [Link]

  • Chemcess. Cyanuric Acid: Properties, Reactions, Production And Uses. Available from: [Link]

  • Wikipedia. Hansen solubility parameter. Available from: [Link]

  • Hansen Solubility. Hansen Solubility Parameters. Available from: [Link]

  • Wuyts, S., et al. Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. Available from: [Link]

  • Agfa Corporate. Hansen Solubility Parameters (HSP) | AgfaLabs. Available from: [Link]

  • Determination of Solubility by Gravimetric Method. Available from: [Link]

  • Jouyban, A. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Kiper, R.A. cyanuric acid. Available from: [Link]

  • Sreekanth, B. solubility experimental methods.pptx. Available from: [Link]

  • Bergström, C.A.S. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Edelweiss. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (PDF). Available from: [Link]

  • Phenomenex. HPLC Testing Procedure. Available from: [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

  • Popović-Konstantinović, J., et al. A study of the physico-chemical properties of 1,3,5-trihydroxy-1,3,5-triazin-2,4,6[1H,3H,5H]-trione. Academia.edu. Available from: [Link]

  • Boobier, S., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available from: [Link]

  • Chromatography Forum. how can i test the solubility in hplc please ?. Available from: [Link]

  • Gornostaeva, E.A., et al. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. PMC. Available from: [Link]

  • IntechOpen. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available from: [Link]

  • Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF. Available from: [Link]

  • Der Pharma Chemica. A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Available from: [Link]

  • Boobier, S., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available from: [Link]

  • PubChem. 1,3,5-Triazine | C3H3N3 | CID 9262. Available from: [Link]

  • Völgyi, G., et al. A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. Available from: [Link]

  • ResearchGate. Nitro Derivatives of 1,3,5-Triazine: Synthesis and Properties. Available from: [Link]

  • Cheméo. Chemical Properties of 1,3,5-Triazine (CAS 290-87-9). Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

  • Haji-Akbari, N., et al. Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University. Available from: [Link]

  • Cenci, F., et al. Predicting drug solubility in organic solvents mixtures. Unipd. Available from: [Link]

  • AERU - University of Hertfordshire. 2-hydroxy-4,6-bis(ethlyamino)-S-triazine. Available from: [Link]

  • El-Naggar, M., et al. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. ResearchGate. Available from: [Link]

  • Al-Suwaidan, I.A., et al. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. Available from: [Link]

  • Chapter 3 – Structural characterization of triazines. Available from: [Link]

  • Al-Masoudi, N.A., et al. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]

  • ResearchGate. Solubility comparison in ethyl acetate. | Download Scientific Diagram. Available from: [Link]

  • The Good Scents Company. ethyl 1,3-dioxolan-2-yl-2-methyl acetate, NF0129. Available from: [Link]

Sources

Exploratory

Technical Guide: Reactivity & Synthetic Utility of Ethyl Ester Motifs in Triazine Scaffolds

[1] Executive Summary & Core Directive Topic: Reactivity of the ethyl ester group attached to triazine cores (1,3,5- and 1,2,4-triazines). Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

Topic: Reactivity of the ethyl ester group attached to triazine cores (1,3,5- and 1,2,4-triazines). Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Objective: To provide a mechanistic framework and validated protocols for exploiting the unique electronic activation of triazine esters in drug discovery.

This guide moves beyond standard organic synthesis textbooks. It addresses the specific electronic perturbations introduced by the electron-deficient triazine ring, which transforms a standard ethyl ester into a "pseudo-activated" ester, capable of facile aminolysis and heterocyclization under mild conditions.

Mechanistic Insight: The "Triazine Pull"

The reactivity of an ethyl ester attached to a triazine ring is fundamentally distinct from that of an ethyl benzoate or aliphatic ester.[1] The three nitrogen atoms in the 1,3,5-triazine ring exert a powerful electron-withdrawing effect (


 and 

effects), significantly lowering the energy of the LUMO at the carbonyl carbon.
Electronic Activation

In a standard ethyl benzoate, the phenyl ring provides some resonance stabilization to the carbonyl.[1] In contrast, the triazine ring acts similarly to a trinitrobenzene or a pyridine moiety, pulling electron density away from the carbonyl.

  • Consequence 1: The carbonyl carbon is highly electrophilic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Consequence 2: Nucleophilic Acyl Substitution (NAS) proceeds rapidly, often without the need for high heat or strong Lewis acid catalysts.

  • Consequence 3: The ester is susceptible to competitive hydrolysis in aqueous basic media, requiring anhydrous conditions for aminolysis.

The Chemo-Selectivity Challenge: vs. Acyl Substitution

A common scaffold in drug development is the chloro-triazine ester .[1] This introduces a critical chemo-selectivity node.[1] A nucleophile (e.g., a primary amine) has two electrophilic targets:

  • The Carbonyl Carbon: Leading to amide formation (Acyl Substitution).[1]

  • The Ring Carbon (C-Cl): Leading to displacement of the chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    

Expert Insight: In 1,3,5-triazines,


 displacement of a chloride is generally faster than ester aminolysis at room temperature due to the low aromaticity and high electron deficiency of the ring. To preserve the chloride while reacting the ester, one must often use steric control or specific temperature gradients, though typically the chloride is displaced first or simultaneously.

TriazineReactivity Fig 1. Chemo-selectivity Landscape: Ring vs. Side-chain Reactivity Start Ethyl Chlorotriazine Carboxylate Amine Nucleophile (R-NH2) Start->Amine Path1 Path A: S_NAr (Ring Attack) Amine->Path1 Kinetic Control (Fast, RT) Path2 Path B: Acyl Subst. (Ester Attack) Amine->Path2 Thermodynamic/Catalytic (Slower, requires heat) Prod1 Amino-Triazine Ester (Cl displaced) Path1->Prod1 Major Product (Typical) Prod2 Chlorotriazine Amide (Ester converted) Path2->Prod2 Minor Product (Requires hindered Cl)

Primary Reactivity Pathways

Aminolysis (Amide Synthesis)

Direct reaction of ethyl triazine-carboxylates with amines yields amides.[1] Due to the activated nature of the ester, this can often be performed in ethanol or dioxane at reflux, or even at room temperature for highly nucleophilic amines (e.g., morpholine).

Hydrazinolysis (Gateway to Fused Rings)

This is arguably the most valuable transformation for drug discovery.[1] Reacting the ester with hydrazine hydrate yields the triazine acid hydrazide .[1] This intermediate is the precursor for forming fused heterocyclic systems such as 1,2,4-triazolo[4,3-a][1,3,5]triazines , which are privileged scaffolds in oncology and antimicrobial research.

Cyclization to Fused Systems

Once the hydrazide is formed, it can be cyclized with:

  • Orthoesters (e.g., Triethyl orthoformate): Yields the unsubstituted triazole-fused ring.

  • Carbon disulfide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Yields the mercapto-triazole fused ring.
    
  • Cyanogen bromide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Yields the amino-triazole fused ring.
    

Validated Experimental Protocol

Target: Synthesis of 1,2,4-Triazolo[4,3-a][1,3,5]triazine via an Ethyl Ester Precursor.

Phase 1: Hydrazide Formation (Self-Validating Step)

This protocol uses the "precipitate appearance" as a visual validation marker.[1]

Reagents:

  • Ethyl 4,6-diamino-1,3,5-triazine-2-carboxylate (Substrate)

  • Hydrazine hydrate (80% or 99%)

  • Ethanol (Absolute)[2]

Procedure:

  • Dissolution: Suspend 10 mmol of the ethyl ester in 30 mL of absolute ethanol.

    • Note: Triazine esters often have poor solubility.[1] A suspension is normal at the start.[1]

  • Addition: Add 50 mmol (5 equiv) of hydrazine hydrate dropwise at room temperature.

    • Causality: Excess hydrazine drives the equilibrium forward and prevents the formation of dimerized byproducts (bis-hydrazides).[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Validation Checkpoint: The starting suspension usually dissolves as the reaction heats, followed by the gradual precipitation of the hydrazide product (which is typically less soluble in hot ethanol than the ester).[1]

  • Work-up: Cool to room temperature. Filter the solid precipitate.[1] Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

  • Analytics:

    • TLC: Run in 10% MeOH/DCM. The hydrazide stays at the baseline or has a very low ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       compared to the ester (
      
      
      
      ).
    • IR: Look for the disappearance of the ester carbonyl (~1730 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) and appearance of the hydrazide doublet (
      
      
      
      ) and amide carbonyl (~1660-1680
      
      
      ).
Phase 2: Cyclization (The Fusion)

Reagents:

  • Triazine hydrazide (from Phase 1)

  • Triethyl orthoformate (TEOF) - Acts as both reagent and solvent.[1]

Procedure:

  • Suspend the hydrazide (5 mmol) in TEOF (10 mL).

  • Add a catalytic amount of p-TsOH (optional, but speeds up reaction).

  • Reflux for 6–8 hours.

  • Validation: The reaction mixture typically clarifies before a new solid (the fused product) precipitates upon cooling.[1]

  • Isolation: Cool, filter, and recrystallize from ethanol/DMF.

CyclizationWorkflow Fig 2. Step-by-Step Synthesis Workflow Step1 Ethyl Ester Precursor (Suspension in EtOH) Step2 Add Hydrazine Hydrate (5 equiv, Reflux 4h) Step1->Step2 Checkpoint1 Validation: Ppt Formation (Hydrazide is insoluble) Step2->Checkpoint1 Step3 Isolate Hydrazide (Filter & Wash) Checkpoint1->Step3 Pass Step4 Cyclization with TEOF (Reflux 6h) Step3->Step4 Final Fused Triazolo-Triazine (Precipitate) Step4->Final

Data Summary: Comparative Reactivity

The following table summarizes the reactivity of the ethyl ester group on a triazine ring compared to standard aromatic esters.

FeatureEthyl BenzoateEthyl Triazine-CarboxylateMechanistic Driver
Hydrolysis (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Slow (Hours/Days)Fast (Minutes/Hours)Electron-deficient ring stabilizes the tetrahedral intermediate.
Aminolysis Conditions High Temp / CatalystMild Temp / No CatalystIncreased electrophilicity of carbonyl carbon.[1]
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Competition
N/AHigh (if Cl present)Ring carbons are highly activated for nucleophilic attack.
Hydrazine Reaction Requires reflux/forcingFacile (often exothermic)Activation by ring nitrogens (similar to pyridine).

References

  • Comparative Hydrolysis Kinetics

    • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[1]

    • Source: NIH / PubMed (Vertex AI Search Result 1.1)
    • URL:[Link]

  • Triazine Synthesis & Reactivity

    • Title: Triazines, Tetrazines, and Fused Ring Polyaza Systems.[3]

    • Source: ScienceDirect / DOI (Vertex AI Search Result 1.2)
    • URL:[Link]

  • Chemo-selectivity (

    
     vs Ester): 
    
    • Title: SNAr Reaction of Polyhalogen
    • Source: WuXi Biology (Vertex AI Search Result 1.12)
    • URL:[Link]

  • Aminolysis Protocols

    • Title: Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid deriv
    • Source: PMC / NIH (Vertex AI Search Result 1.5)
    • URL:[Link]

  • Fused Ring Synthesis

    • Title: Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines.[2][4][5]

    • Source: Beilstein Journals (Vertex AI Search Result 1.4)
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate

An in-depth analysis of scientific literature and chemical databases did not yield a specific, validated synthesis protocol for a compound named "Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate". This suggests that the com...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of scientific literature and chemical databases did not yield a specific, validated synthesis protocol for a compound named "Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate". This suggests that the compound may be novel, not widely synthesized, or is more commonly referred to by a different systematic name, potentially referencing its stable tautomeric form.

The most chemically plausible and stable structure corresponding to this name is Ethyl (4,6-dihydroxy-1,3,5-triazin-2-yl)acetate . The 1,3,5-triazine ring substituted with hydroxyl groups exists predominantly in its keto-enol tautomeric form, as derivatives of cyanuric acid.

Therefore, this document presents a scientifically grounded, hypothetical protocol for the synthesis of Ethyl (4,6-dihydroxy-1,3,5-triazin-2-yl)acetate. This protocol is constructed based on well-established principles of triazine chemistry, drawing from analogous reactions reported for similar molecular scaffolds. The primary proposed pathway involves the nucleophilic substitution of cyanuric chloride, a common and versatile precursor for triazine derivatives.

Introduction: The Chemistry of Substituted s-Triazines

Symmetrically substituted 1,3,5-triazines (s-triazines) are a class of heterocyclic compounds with a broad range of applications, including in pharmaceuticals, agrochemicals, and polymer chemistry. Their synthesis and functionalization are well-documented areas of organic chemistry. The reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a cornerstone of s-triazine synthesis. The three chlorine atoms can be sequentially displaced by various nucleophiles with a high degree of control by modulating the reaction temperature.

  • 1st Substitution: Typically occurs at 0-5 °C.

  • 2nd Substitution: Occurs at room temperature (20-25 °C).

  • 3rd Substitution: Requires elevated temperatures (50-100 °C).

This differential reactivity allows for the stepwise construction of precisely substituted triazine cores. The subsequent hydrolysis of remaining chloro groups to hydroxyls is a standard transformation, typically achieved under basic conditions followed by acidification.

This application note details a proposed two-step synthesis for Ethyl (4,6-dihydroxy-1,3,5-triazin-2-yl)acetate, beginning with the temperature-controlled monosubstitution of cyanuric chloride with the enolate of diethyl malonate, followed by hydrolysis of the remaining chloro groups.

Proposed Synthesis Pathway

The proposed synthesis follows a two-step sequence:

  • Step 1: Monosubstitution Reaction. Formation of the carbon-carbon bond by reacting cyanuric chloride with a malonic ester-derived nucleophile.

  • Step 2: Hydrolysis. Conversion of the two remaining chloro substituents to hydroxyl groups to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Hydrolysis Cyanuric_Chloride Cyanuric Chloride Intermediate Ethyl (4,6-dichloro-1,3,5-triazin-2-yl)acetate Cyanuric_Chloride->Intermediate 0-5 °C Diethyl_Malonate Diethyl Malonate Sodium_Hydride NaH (Base) THF THF (Solvent) Final_Product Ethyl (4,6-dihydroxy-1,3,5-triazin-2-yl)acetate Intermediate->Final_Product 1. NaOH, Heat 2. HCl (acidification) NaOH NaOH (aq) HCl HCl (aq)

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocols

Disclaimer: This is a theoretical protocol. It must be adapted and optimized under controlled laboratory conditions by qualified personnel. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
Cyanuric ChlorideC₃Cl₃N₃184.41108-77-0Corrosive, moisture-sensitive.
Diethyl MalonateC₇H₁₂O₄160.17105-53-3
Sodium Hydride (60% in oil)NaH24.007646-69-7Flammable solid, water-reactive.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous grade required.
Sodium HydroxideNaOH40.001310-73-2
Hydrochloric Acid (concentrated)HCl36.467647-01-0
Diethyl Ether(C₂H₅)₂O74.1260-29-7For extraction.
BrineNaCl (aq)--Saturated aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying.
Step 1: Synthesis of Ethyl (4,6-dichloro-1,3,5-triazin-2-yl)acetate

Rationale: This step utilizes the high reactivity of cyanuric chloride for nucleophilic substitution. Sodium hydride is used as a strong base to deprotonate diethyl malonate, forming a carbanion (enolate) nucleophile. The reaction is conducted at low temperature (0-5 °C) to favor monosubstitution and prevent the formation of di- and tri-substituted byproducts. Anhydrous THF is essential as both NaH and cyanuric chloride are highly reactive with water.

Procedure:

  • Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add diethyl malonate (1.0 eq) dissolved in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. Hydrogen gas will evolve; ensure adequate ventilation.

  • Stir the resulting solution at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.

  • In a separate flask, dissolve cyanuric chloride (1.0 eq) in anhydrous THF.

  • Add the cyanuric chloride solution dropwise to the cold enolate solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cautiously quench the mixture by slowly adding it to ice-cold water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate product.

  • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure Ethyl (4,6-dichloro-1,3,5-triazin-2-yl)acetate.

Step 2: Synthesis of Ethyl (4,6-dihydroxy-1,3,5-triazin-2-yl)acetate

Rationale: This step involves the hydrolysis of the two remaining C-Cl bonds to C-OH bonds. This is a standard nucleophilic aromatic substitution where hydroxide ions replace the chloride ions. The reaction typically requires heat to proceed at a reasonable rate. Acidification in the final step is crucial to protonate the resulting triazinate salt to form the final dihydroxy product, which will likely precipitate from the aqueous solution.

Procedure:

  • Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., dioxane or THF).

  • Add an aqueous solution of sodium hydroxide (2.5-3.0 eq).

  • Heat the mixture to reflux (e.g., 80-100 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly acidify the mixture to pH 2-3 by adding concentrated hydrochloric acid dropwise. This step must be done carefully in an ice bath as the neutralization is exothermic.

  • The final product is expected to precipitate upon acidification. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Dry the product under vacuum to yield Ethyl (4,6-dihydroxy-1,3,5-triazin-2-yl)acetate. Further purification can be achieved by recrystallization if necessary.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the ethyl group, the methylene bridge, and the triazine core.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the ester carbonyl (C=O) and the characteristic broad peaks for the hydroxyl/amide groups of the triazine ring.

  • Melting Point: To assess the purity of the final solid product.

Safety and Handling

  • Cyanuric Chloride: Highly toxic and corrosive. Reacts with water to produce HCl gas. Handle only in a fume hood with appropriate gloves and eye protection.

  • Sodium Hydride: Flammable and reacts violently with water to produce flammable hydrogen gas. Handle as a dispersion in oil and use anhydrous solvents.

  • Solvents and Reagents: Handle all organic solvents and corrosive acids/bases according to standard laboratory safety procedures.

This proposed protocol provides a logical and scientifically sound starting point for the synthesis of Ethyl (4,6-dihydroxy-1,3,5-triazin-2-yl)acetate. Experimental conditions, particularly reaction times, temperatures, and purification methods, will require optimization for best results.

Application

Application Notes and Protocols: Reaction Conditions for the Functionalization of 1,3,5-Triazine Scaffolds

For Researchers, Scientists, and Drug Development Professionals The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocycle, forming the core of a vast array of functional molecules, from clinically used anti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocycle, forming the core of a vast array of functional molecules, from clinically used anticancer drugs to high-performance polymers and agricultural chemicals.[1][2][3] Its prevalence stems from its unique electronic properties and, most importantly, the highly predictable and controllable reactivity of its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][5]

This guide provides an in-depth exploration of the reaction conditions required to substitute the 1,3,5-triazine ring, moving beyond simple procedural lists to explain the causality behind experimental choices. We will cover the two primary methodologies: temperature-controlled sequential nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions.

Section 1: The Fundamental Chemistry of the 1,3,5-Triazine Ring

The synthetic versatility of cyanuric chloride is rooted in the fundamental electronic nature of the triazine ring. The presence of three electronegative nitrogen atoms creates a significant electron deficiency at the carbon atoms.[6] This property makes the ring highly susceptible to attack by nucleophiles but resistant to electrophilic substitution.[7]

A defining feature of cyanuric chloride is the sequential and differential reactivity of its three chlorine atoms. The substitution of the first chlorine atom is rapid, even at low temperatures. However, the introduction of an electron-donating nucleophile increases the electron density of the triazine ring, thereby deactivating the remaining carbon-chlorine bonds towards further substitution.[6][8] This deactivation allows for the stepwise and controlled introduction of different nucleophiles, which is the cornerstone of synthetic strategies involving this scaffold.[9]

Caption: Decreasing reactivity of the triazine ring with sequential nucleophilic substitution.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prevalent method for functionalizing cyanuric chloride is the nucleophilic aromatic substitution (SNAr) reaction. This process allows for the precise, sequential replacement of chlorine atoms with a wide variety of O-, N-, and S-centered nucleophiles.

2.1 Core Mechanism: Addition-Elimination

The SNAr reaction on the triazine ring proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The ring's aromaticity is restored by the expulsion of a chloride ion.

While the Meisenheimer complex is a useful conceptual model, recent computational studies suggest that for triazines, this "intermediate" may be better described as a high-energy transition state, with the reaction proceeding through a concerted, two-stage process where nucleophilic addition precedes leaving group dissociation.[10]

2.2 Controlling Selectivity: The Pillars of Triazine Synthesis

Achieving mono-, di-, or tri-substitution with desired nucleophiles relies on the careful manipulation of two key factors: reaction temperature and the intrinsic reactivity of the nucleophile.

The deactivation of the ring after each substitution results in a progressively higher activation energy for the next reaction.[10] This provides a simple and powerful tool for controlling the extent of substitution by modulating the reaction temperature.[11]

Substitution Step Typical Temperature Range Rationale
First Substitution 0 to 5 °CThe high reactivity of the three C-Cl bonds in cyanuric chloride allows this reaction to proceed rapidly at low temperatures.[12][13]
Second Substitution Room Temperature (~20-25 °C)A moderate increase in thermal energy is required to overcome the deactivation caused by the first substituent.[9][11]
Third Substitution Elevated Temperatures (Reflux)Significant thermal energy is needed to force the substitution on the most electron-rich and least reactive C-Cl bond.[9][11]

When multiple different nucleophiles are to be introduced, their intrinsic reactivity becomes a critical consideration. The order of nucleophile addition is a key parameter in synthetic design. A competitive study exploring the reaction of various nucleophiles with cyanuric chloride at 0 °C in the presence of a base found the preferential order of incorporation to be alcohols > thiols > amines.[6][14] This is a crucial insight for synthetic planning; for example, when synthesizing an O,N-disubstituted triazine, it is advisable to introduce the oxygen nucleophile first at low temperature, followed by the amine nucleophile at a higher temperature.[6]

2.3 Protocol 1: Stepwise Synthesis of a Trisubstituted 1,3,5-Triazine via Temperature-Controlled Sequential SNAr

This protocol provides a generalized workflow for the synthesis of a 2-alkoxy-4-amino-6-thio-1,3,5-triazine derivative, illustrating the principles of temperature and nucleophile control.

Caption: Workflow for sequential SNAr on cyanuric chloride using temperature control.

Materials:

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

  • Nucleophile 1 (e.g., an alcohol, R-OH)

  • Nucleophile 2 (e.g., a thiol, R'-SH)

  • Nucleophile 3 (e.g., a secondary amine, R''₂-NH)

  • Base (e.g., NaHCO₃, K₂CO₃, or DIEA)

  • Solvent (e.g., Acetone, THF, or DCM)

  • Reaction vessel, magnetic stirrer, ice bath, heating mantle/oil bath, condenser.

Procedure:

Step A: First Substitution (Monosubstitution)

  • Dissolve cyanuric chloride (1.0 eq) in the chosen solvent (e.g., acetone) in a reaction vessel and cool the mixture to 0-5 °C using an ice bath.[15]

  • In a separate flask, prepare a solution of the first, most reactive nucleophile (e.g., R-OH, 1.0 eq) and a base (1.0-1.1 eq, e.g., NaHCO₃) in the same solvent or water.[13]

  • Add the nucleophile solution dropwise to the stirred cyanuric chloride solution, ensuring the temperature remains below 5 °C. The first substitution is often exothermic.[11]

  • Stir the reaction at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step B: Second Substitution (Disubstitution)

  • To the reaction mixture containing the mono-substituted product, add a solution of the second nucleophile (e.g., R'-SH, 1.0 eq) and base (1.0-1.1 eq).

  • Allow the reaction mixture to warm to room temperature.

  • Stir for 12-24 hours, again monitoring by TLC for the disappearance of the mono-substituted intermediate.[11][16]

Step C: Third Substitution (Trisubstitution)

  • To the mixture containing the di-substituted product, add the final, least reactive nucleophile (e.g., R''₂-NH, 1.0-1.1 eq) and base (1.1-1.2 eq).

  • Equip the vessel with a condenser and heat the mixture to reflux.[11]

  • Maintain the reflux for 8-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration and washed with water to remove salts.[2] Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated to yield the crude product, which can be purified by crystallization or column chromatography.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is a powerful tool, it is not always suitable for creating C-C bonds or for coupling less reactive nucleophiles. In these cases, palladium-catalyzed cross-coupling reactions provide a modern and highly effective alternative.[17] These reactions typically involve the coupling of a chloro-triazine with an organometallic reagent.

Palladium_Catalytic_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition + R-Cl (Triazine) Pd(II) Complex R-Pd(II)-Cl(L_n) Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation + R'-[M] (e.g., R'B(OH)2) Pd(II) Intermediate R-Pd(II)-R'(L_n) Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Product R-R' Reductive\nElimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

3.1 Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling a chloro-triazine with an aryl or vinyl boronic acid.[18][19] It is widely used to synthesize biaryl and styrenyl triazines.[20]

Typical Conditions:

  • Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂

  • Base: Cs₂CO₃, K₂CO₃, Na₂CO₃

  • Solvent: Dioxane, Toluene, DME

  • Temperature: 80-110 °C

Protocol 2: Suzuki Coupling of a Dichloro-triazine with an Arylboronic Acid

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the 2-substituted-4,6-dichloro-1,3,5-triazine (1.0 eq), the arylboronic acid (1.1-1.5 eq), a base (e.g., Cs₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[20]

  • Add the degassed solvent (e.g., dioxane).

  • Heat the mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography.

3.2 Buchwald-Hartwig Amination

This reaction is an indispensable tool for forming C-N bonds, particularly with amines that are poor nucleophiles for SNAr or when SNAr conditions are too harsh for sensitive substrates.[21][22] The choice of phosphine ligand is critical to the success of the reaction.[17]

Typical Conditions:

  • Catalyst/Precatalyst: Pd₂(dba)₃, Pd(OAc)₂

  • Ligand: XantPhos, BINAP, various biaryl phosphines

  • Base: NaOtBu, K₃PO₄, Cs₂CO₃

  • Solvent: Toluene, Dioxane

  • Temperature: 80-110 °C

3.3 Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds by reacting a chloro-triazine with a terminal alkyne.[23] This reaction uniquely requires a copper(I) co-catalyst in its classic formulation.[24]

Typical Conditions:

  • Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂

  • Co-catalyst: CuI (1-5 mol%)

  • Base: An amine base, such as triethylamine (Et₃N) or DIEA, which often serves as the solvent as well.

  • Solvent: THF, DMF

  • Temperature: Room temperature to 60 °C

Section 4: Troubleshooting and Key Considerations
Problem Potential Cause Solution
Low or No Conversion Weak Nucleophile: The nucleophile lacks sufficient reactivity for the given conditions.Increase temperature, use a stronger base, or switch to a cross-coupling methodology (e.g., Buchwald-Hartwig for amines).[6]
Poor Reagent Quality: Cyanuric chloride has hydrolyzed to cyanuric acid; base or catalyst is inactive.Use fresh, high-purity cyanuric chloride. Ensure solvents are anhydrous. Use fresh, active base and catalyst.[6]
Over-reaction / Mixture of Products Poor Temperature Control: The reaction temperature was too high, allowing for further substitution.Maintain strict temperature control, especially for the first substitution (keep at 0-5 °C). Add nucleophiles slowly to manage exothermic reactions.[25]
Formation of Cyanuric Acid Hydrolysis: Cyanuric chloride is sensitive to moisture, especially at elevated temperatures.Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (N₂ or Ar) if necessary.[6]
Conclusion

The functionalization of the 1,3,5-triazine ring is a highly developed and versatile area of synthetic chemistry. Mastery of the reaction conditions, centered on the principles of temperature control for sequential SNAr and the strategic application of palladium-catalyzed cross-coupling, allows researchers to construct complex, highly functionalized molecules with precision. The ability to predictably install up to three different substituents onto a stable, inexpensive core makes the 1,3,5-triazine scaffold a powerful building block for innovation in drug discovery, materials science, and beyond.

References
  • ResearchGate. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 11). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2008, July 11). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dendrimers Based on[26][27][28]-Triazines. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanuric chloride. Retrieved from [Link]

  • ARKIVOC. (n.d.). 1,3,5-Triazine as core for the preparation of dendrons. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 10: Cationic Triazine Dendrimers: Synthesis, Characterization, and Biological Applications. Retrieved from [Link]

  • Sciencemadness.org. (2014, December 5). Energetic dendrimers: cyanuric chloride + TRIS, followed by nitration. Retrieved from [Link]

  • Frontiers. (2018, October 31). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]

  • PubMed. (2006, June 1). Dendrimers Based on[26][27][28]-Triazines. Retrieved from [Link]

  • ACS Publications. (2017, October 20). Preparation of Unsymmetrical 1,2,4,5-Tetrazines via a Mild Suzuki Cross-Coupling Reaction. Organic Letters. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, April 9). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Development and Characterization of Triazine Based Dendrimers for Delivery of Antitumor Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, May 10). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019, March 27). Thakare and Dhote. Retrieved from [Link]

  • Google Patents. (n.d.). US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride.
  • Royal Society of Chemistry. (n.d.). 2,4,6-Trichloro-1,3,5-triazine (TCT) mediated one-pot sequential functionalisation of glycosides for the generation of orthogonally protected monosaccharide building blocks. Retrieved from [Link]

  • Der Pharma Chemica. (2026, February 8). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 1). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. Retrieved from [Link]

  • Thieme. (n.d.). A Novel Synthetic Route to 2-Amino and 2-Alkylamino-1,3,5-Triazines Based on Nucleophilic Aromatic Substitution of Hydrogen. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Method

Catalytic Applications of 1,3,5-Triazine Derivatives: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction The 1,3,5-triazine (or s-triazine) scaffold is a stable, nitrogen-rich heterocyclic motif that has garnered significant attention in medicinal chemistry due...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,3,5-triazine (or s-triazine) scaffold is a stable, nitrogen-rich heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] The foundational route to a vast array of substituted triazines is the sequential nucleophilic substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a cost-effective and commercially available starting material.[1][3] While the majority of research has focused on the therapeutic potential of these compounds, an emerging and exciting field of study is their application in catalysis.

This document provides a comprehensive overview of the catalytic applications of 1,3,5-triazine derivatives. It is important to note that a detailed search of the scientific literature did not yield specific catalytic applications for Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate . However, the structural features of this molecule—a stable triazine core, potential metal-coordinating dihydroxy groups, and an ester moiety—suggest plausible, albeit currently hypothetical, catalytic roles. This guide will, therefore, focus on the established catalytic applications of the broader class of 1,3,5-triazine derivatives, particularly in the context of advanced materials like covalent organic polymers, to provide a framework for future research and development.

Triazine-Based Porous Organic Polymers (POPs) in Heterogeneous Catalysis

The most prominent catalytic applications of 1,3,5-triazine derivatives are found in the field of materials science, specifically in the design of triazine-based porous organic polymers (POPs) and covalent organic frameworks (COFs).[4][5] These materials offer several advantages as heterogeneous catalysts:

  • High Thermal and Chemical Stability: The inherent stability of the triazine ring contributes to the robustness of the resulting polymers.[6]

  • Tunable Porosity and High Surface Area: The porous nature of these materials provides a high concentration of accessible active sites.[4]

  • High Nitrogen Content: The nitrogen atoms in the triazine rings can act as basic sites or as coordination sites for metal catalysts.[5]

  • Facile Synthesis: These materials can often be synthesized from readily available triazine or nitrile-containing precursors.[4]

Application in Acid Catalysis: Sulfonated Covalent Triazine-Based Frameworks (CTFs)

Covalent triazine-based frameworks (CTFs) can be functionalized to introduce acidic sites, creating solid acid catalysts. A notable example is the post-synthetic modification of CTFs via gas-phase sulfonation.[6] These sulfonated CTFs (S-CTFs) have been successfully employed in the hydrolysis of cellobiose to glucose, a key reaction in biomass conversion.[6]

The catalytic activity of S-CTFs is influenced by their porosity, with mesoporous structures being particularly beneficial for the hydrolysis of larger substrates like cellobiose.[6] While these materials show promise, challenges such as catalyst stability under hydrothermal conditions and leaching of the sulfonic acid groups need to be addressed for industrial applications.[6]

Application in Base and Metal-Catalyzed Reactions

The nitrogen-rich framework of triazine-based POPs can be exploited for base-catalyzed reactions or as a support for metal nanoparticles. For instance, triazine-based POPs synthesized from melamine and various dialdehydes have been shown to be effective catalysts for the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde).[7]

Furthermore, these POPs can be metalated with copper(II), enhancing their catalytic efficiency.[7] This demonstrates the versatility of the triazine scaffold in supporting and potentially participating in metal-catalyzed transformations.

Hypothetical Catalytic Applications of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate

While no specific catalytic applications for "Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate" have been documented, its structure allows for informed speculation on its potential uses. The dihydroxy groups on the triazine ring are analogous to a catechol or resorcinol moiety, which are known to act as ligands for various metal ions.

Proposed Catalytic Role:

It is conceivable that Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate could serve as a ligand for a transition metal catalyst. The dihydroxy groups could form a chelate complex with a metal center, which could then catalyze a variety of organic transformations, such as oxidation, reduction, or cross-coupling reactions. The ethyl acetate substituent could influence the solubility and electronic properties of the resulting catalyst complex.

Below is a conceptual workflow for exploring the catalytic potential of this compound.

G cluster_0 Synthesis & Characterization cluster_1 Catalyst Preparation cluster_2 Catalytic Screening cluster_3 Analysis & Elucidation synthesis Synthesis of Ethyl 2-(dihydroxy- 1,3,5-triazin-2-yl)acetate characterization Structural Characterization (NMR, MS, IR) synthesis->characterization complexation Complexation with Transition Metal Salts (e.g., Cu(OAc)2, PdCl2) characterization->complexation Ligand catalyst_char Characterization of Metal Complex complexation->catalyst_char reaction_setup Model Reaction Setup (e.g., Suzuki Coupling, Oxidation of Alcohols) catalyst_char->reaction_setup Catalyst optimization Optimization of Reaction Conditions (Solvent, Temp, Base, Catalyst Loading) reaction_setup->optimization analysis Analysis of Reaction Products (GC, HPLC, NMR) optimization->analysis mechanism Mechanistic Studies analysis->mechanism

Caption: Hypothetical workflow for investigating the catalytic activity of a novel triazine-based ligand.

Detailed Protocols: Synthesis and Application of a Triazine-Based Porous Organic Polymer (T-POP) for the Henry Reaction

The following protocols are representative of the synthesis and catalytic application of a triazine-based POP, adapted from the literature.[7]

Synthesis of a Triazine-Based POP (T-POP1)

This protocol describes the synthesis of a T-POP from melamine and terephthalaldehyde.

Materials:

  • Melamine

  • Terephthalaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Methanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve melamine (0.5 g, 3.96 mmol) and terephthalaldehyde (0.798 g, 5.95 mmol) in 20 mL of DMSO.

  • Heat the mixture at 180 °C for 72 hours with constant stirring.

  • After cooling to room temperature, collect the resulting solid by filtration.

  • Wash the solid extensively with DMSO, acetone, and methanol to remove any unreacted monomers and solvent.

  • Dry the polymer in a vacuum oven at 80 °C overnight to yield the T-POP1 material.

Catalytic Application of T-POP1 in the Henry Reaction

This protocol outlines the use of the synthesized T-POP1 as a catalyst for the reaction between 4-nitrobenzaldehyde and nitromethane.

Materials:

  • T-POP1 (catalyst)

  • 4-Nitrobenzaldehyde

  • Nitromethane

  • Isopropanol (solvent)

Procedure:

  • To a 10 mL vial, add T-POP1 (10 mg), 4-nitrobenzaldehyde (0.5 mmol), and isopropanol (2 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add nitromethane (1.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data Summary

CatalystReactionSubstratesProductConversion (%)Selectivity (%)Reference
T-POP1Henry Reaction4-Nitrobenzaldehyde, Nitromethane1-(4-nitrophenyl)-2-nitroethanol>99>99[7]
Cu(II)@T-POP1Henry Reaction4-Nitrobenzaldehyde, Nitromethane1-(4-nitrophenyl)-2-nitroethanol97>99[7]
S-CTFHydrolysisCellobioseGlucose~50-[6]

Experimental Workflow for Synthesis of Substituted 1,3,5-Triazines

The synthesis of substituted 1,3,5-triazines typically proceeds via a stepwise nucleophilic substitution of cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.[3]

G cluster_0 First Substitution cluster_1 Second Substitution cluster_2 Third Substitution cc Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) step1 Nucleophile 1 (Nu1-H) Base (e.g., DIEA) 0 °C cc->step1 mono_sub Monosubstituted Triazine step1->mono_sub step2 Nucleophile 2 (Nu2-H) Base Room Temperature mono_sub->step2 di_sub Disubstituted Triazine step2->di_sub step3 Nucleophile 3 (Nu3-H) Base Elevated Temperature di_sub->step3 tri_sub Trisubstituted Triazine step3->tri_sub

Sources

Application

Title: A Comprehensive Guide to the Saponification of Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate: Protocol, Mechanism, and Analysis

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for the hydrolysis of eth...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the hydrolysis of ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate to its corresponding carboxylic acid, 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetic acid. The procedure detailed herein is a robust method employing basic conditions (saponification), which ensures an irreversible and high-yielding conversion.[1][2] This application note is designed to guide researchers through the entire workflow, from reaction setup and monitoring to product isolation and purification. The causality behind critical experimental choices is explained to provide a deeper understanding of the process.

Introduction and Scientific Context

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science.[3] Carboxylic acid derivatives of dihydroxy-s-triazines are valuable building blocks for the synthesis of more complex molecules, including potential pharmaceuticals and functional polymers. The hydrolysis of the ethyl ester to the free carboxylic acid is a critical transformation to enable further chemical modifications, such as amide bond formation.

This guide focuses on the saponification of ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate. Saponification, or base-catalyzed hydrolysis, is the method of choice for this transformation over acid-catalyzed hydrolysis for two primary reasons:

  • Irreversibility: The reaction proceeds to completion because the final step, the deprotonation of the carboxylic acid by the base, is irreversible under the reaction conditions.[2][4]

  • Ease of Purification: The product is formed as a water-soluble carboxylate salt, which allows for easy removal of non-polar impurities through an aqueous-organic extraction. The final carboxylic acid can then be cleanly precipitated by acidification.[5][6]

Reaction Scheme and Mechanism

Scheme 1: Overall Hydrolysis Reaction

Mechanism of Saponification:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (EtO⁻) as a leaving group.

  • Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion) to form a stable carboxylate salt and ethanol. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[2]

Caption: Figure 1: Saponification Mechanism

Materials and Reagents

Material/ReagentGradeSupplier Example
Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetateReagent ≥98%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific
Ethanol (EtOH)200 Proof, ACSVWR
Hydrochloric Acid (HCl)37%, ACS ReagentEMD Millipore
Deionized WaterType IIn-house system
Ethyl Acetate (EtOAc)ACS GradeJ.T. Baker
HexanesACS GradeJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar
Silica Gel TLC Plates (with F₂₅₄ indicator)250 µm thicknessMerck
Round-bottom flask (100 mL)-Pyrex
Magnetic stirrer and stir bar-IKA
Reflux condenser-Kimble
Heating mantle or oil bath--
Separatory funnel (250 mL)--
Büchner funnel and filter flask--
pH paper (range 1-14)--
Rotary evaporator-Büchi

Detailed Experimental Protocol

This protocol is designed for a starting scale of 5.0 grams of the ethyl ester.

Caption: Figure 2: Experimental Workflow

Part 1: Saponification Reaction

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate (5.0 g).

  • Dissolution: Add 25 mL of ethanol to the flask. Stir the mixture at room temperature until the ester is fully dissolved.

    • Expertise & Experience: Ethanol is used as a co-solvent to ensure the ester, which may have limited water solubility, remains in solution with the aqueous base, preventing a heterogeneous reaction and ensuring a consistent reaction rate.[7]

  • Addition of Base: In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving NaOH in 25 mL of deionized water. Carefully add the NaOH solution to the stirred solution of the ester.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 50-60 °C using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes (see Section 5 for details). The reaction is typically complete within 2-4 hours.

Part 2: Workup and Isolation

  • Cooling: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator. This step is crucial to prevent issues with phase separation during the subsequent extraction.

  • Dilution and Extraction: Transfer the remaining aqueous solution to a 250 mL separatory funnel. Dilute the solution with 50 mL of deionized water. Wash the aqueous layer with 50 mL of ethyl acetate to remove any unreacted starting material and non-polar impurities. Discard the organic layer. Repeat the wash if necessary.

    • Trustworthiness: This extraction step purifies the water-soluble carboxylate salt, ensuring that the final precipitated product is free from starting material.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6 M HCl dropwise while stirring vigorously. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2. A white precipitate of the carboxylic acid product should form.

    • Expertise & Experience: Performing the precipitation in an ice bath generally leads to the formation of finer, more easily filterable crystals and minimizes the solubility of the product in the acidic solution.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with two portions of cold deionized water (2 x 25 mL) to remove any residual inorganic salts (e.g., NaCl).

  • Drying: Dry the purified 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetic acid in a vacuum oven at 50-60 °C to a constant weight.

Reaction Monitoring by Thin Layer Chromatography (TLC)

  • TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of Ethyl Acetate / Hexanes / Acetic Acid (e.g., 70:30:1 v/v/v). The small amount of acetic acid helps to produce sharper spots for carboxylic acids.[9]

  • Procedure:

    • Prepare a TLC chamber with the mobile phase.

    • On a TLC plate, spot a reference sample of the starting ester (dissolved in ethanol).

    • Carefully take a small aliquot from the reaction mixture, dilute it with a little ethanol, and spot it next to the reference.

    • Develop the plate in the chamber.

    • Visualize the plate under a UV lamp (254 nm).

  • Interpretation: The starting ester will be less polar and have a higher Rf value. The product, being a carboxylic acid (or its salt on a basic plate), is much more polar and will have a significantly lower Rf value, appearing closer to the baseline.[10][11] The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Data Summary and Expected Results

ParameterValue / Observation
Starting MaterialEthyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate
Product2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetic acid
Reaction TypeSaponification (Base-catalyzed hydrolysis)
Base / Solvent2 M NaOH / Ethanol-Water (1:1)
Reaction Temperature50-60 °C
Typical Reaction Time2-4 hours
Workup ProcedureAcidification (pH ~2) and precipitation
Expected Yield> 90%
Expected AppearanceWhite to off-white solid
TLC (Rf of Ester)~0.6-0.7 (in 7:3 EtOAc:Hexanes + 1% AcOH)
TLC (Rf of Acid)~0.1-0.2 (in 7:3 EtOAc:Hexanes + 1% AcOH)

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction is not going to completion Insufficient base, low temperature, or poor solubility.Add an additional equivalent of NaOH. Increase the reaction temperature. Add more co-solvent (ethanol) to ensure homogeneity.
Oily product instead of precipitate Product may have lower melting point or is impure.Ensure pH is low enough (~2). Cool the solution thoroughly in an ice bath for a longer period. Try extraction with ethyl acetate after acidification instead of precipitation.
Low yield Incomplete reaction, product loss during workup.Ensure the reaction goes to completion by TLC. Be careful not to use excess water for washing the precipitate, as the product may have some water solubility.
Product is discolored Impurities from starting material or degradation at high temperature.Recrystallize the final product from a suitable solvent like an ethanol/water mixture. Ensure the reaction temperature does not exceed 60 °C.

Safety Precautions

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Organic Solvents (Ethanol, Ethyl Acetate, Hexanes): Flammable. Keep away from ignition sources. Use in a well-ventilated area.

  • General: Always follow standard laboratory safety procedures.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). [Link]

  • Bakker, et al. (2014). Carboxylate acidification.
  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. [Link]

  • CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. (n.d.). [Link]

  • Radhakrishnamurti, P. S., & Patro, P. C. (1969). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Tetrahedron, 25(3), 55-60. [Link]

  • Davis, et al. (1991). Carboxylic acid purification and crystallization process.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • BUE Scholar. (n.d.). Kinetic study of hydrolysis of ethyl acetate using caustic soda. [Link]

  • Agilent. (2018). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. [Link]

  • Exercise 6 KINETICS OF THE HYDROLYSIS OF ETHYL ACETATE. (n.d.). [Link]

  • Niiyama, H., & Smith, J. M. (1975). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Journal of Chemical Engineering of Japan, 8(2), 188-190. [Link]

  • Jardim, I. C. S. F., et al. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781-790. [Link]

  • Chemistry LibreTexts. (2023). Saponification. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • ResearchGate. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides. [Link]

  • PubMed. (2004). Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. [Link]

  • chemlegin. (2017). Using TLC to monitor a reaction. WordPress.com. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Pearson, A. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45. [Link]

  • Bigois, M., et al. (2008). Dihydro-1,3,5-triazine amine derivatives and their therapeutic uses.
  • Al-Issa, S. A., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(12), 2329. [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. [Link]

  • European Patent Office. (n.d.). 1,3,5-Triacrylylhexahydro-s-triazine derivatives. [Link]

Sources

Method

Functionalization of Hydroxyl Groups in Triazine Acetates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Triazine Scaffolds The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Triazine Scaffolds

The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the triazine ring stems from its symmetrical structure and the ease with which it can be functionalized, allowing for the generation of diverse chemical libraries for drug discovery.[4] Among the various derivatives, hydroxylated triazines are particularly valuable intermediates. The hydroxyl group serves as a key handle for introducing a wide array of functional groups, thereby enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This application note provides a detailed guide to the functionalization of hydroxyl groups in triazine acetates, focusing on practical and robust protocols for etherification and esterification. The methodologies described herein are designed to be reproducible and scalable, providing researchers with the tools to efficiently synthesize novel triazine-based compounds for drug development programs.

Core Functionalization Strategies: Etherification and Esterification

The primary methods for modifying the hydroxyl groups of triazine acetates are etherification and esterification. These reactions allow for the introduction of a vast range of substituents, from simple alkyl chains to complex molecular fragments, thereby enabling extensive structure-activity relationship (SAR) studies.[5]

Etherification of Hydroxylated Triazines

Etherification introduces an ether linkage (R-O-R') and is a powerful tool for modifying the steric and electronic properties of a molecule. A common and effective method for the etherification of hydroxylated triazines is through Williamson ether synthesis or related alkylation reactions.

Protocol 1: General Procedure for the Etherification of a Hydroxy-Triazine Derivative

This protocol details a general method for the alkylation of a hydroxyl-substituted triazine using an alkyl halide in the presence of a base.

Materials:

  • Hydroxy-triazine starting material

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Base (e.g., sodium carbonate, potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • TLC plates and appropriate mobile phase

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of the hydroxy-triazine (1.0 eq) in anhydrous DMF, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the corresponding alkoxide.

  • Add the alkyl halide (1.2-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ether derivative.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Stronger bases like NaH are suitable for less reactive alkyl halides, while weaker bases like K₂CO₃ are often sufficient and easier to handle.[6] The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

  • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.[7]

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.

Workflow for Etherification of Hydroxy-Triazines

Etherification_Workflow Start Start: Hydroxy-Triazine Deprotonation Add Base (e.g., K2CO3) in DMF Start->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Alkylation Add Alkyl Halide (R-X) Alkoxide->Alkylation Reaction Heat and Monitor by TLC Alkylation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product End: Ether Product Purification->Product Esterification_Workflow Start Start: Hydroxy-Triazine & Carboxylic Acid Mixing Dissolve in DCM with DMAP Start->Mixing Activation Add Coupling Agent (e.g., DCC) at 0°C Mixing->Activation Reaction Stir Overnight, Monitor by TLC Activation->Reaction Filtration Filter (if DCC is used) Reaction->Filtration Workup Aqueous Workup & Extraction Filtration->Workup Purification Column Chromatography Workup->Purification Product End: Ester Product Purification->Product

Sources

Application

Application Note: Microwave-Assisted Synthesis of Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate

[1] Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate . Unlike conventional thermal heating, which often...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate . Unlike conventional thermal heating, which often requires prolonged reflux times (12–24 hours) and yields inconsistent results due to thermal degradation, this microwave (MW) protocol achieves quantitative conversion in under 20 minutes.[1]

The method utilizes the condensation of Biuret with Diethyl Malonate in the presence of a sodium ethoxide base. This route is preferred over the Pinner synthesis or nitrile trimerization for this specific derivative because it allows for the direct installation of the acetate side chain without complex protection/deprotection steps.

Key Advantages[1][2][3]
  • Reaction Time: Reduced from 16 hours (thermal) to 15 minutes (MW).

  • Yield: Increased from ~65% to >85%.

  • Green Chemistry: Solvent-free or minimal ethanol usage; high atom economy.

Scientific Foundation & Mechanism[1]

Retrosynthetic Logic

The target molecule is a 1,3,5-triazine ring substituted at the 2-position with an ethyl acetate group and at the 4,6-positions with hydroxyl groups (which exist in tautomeric equilibrium with the oxo-forms).[1]

The synthesis relies on the Pinner-Triazine principle , specifically the condensation of a biguanide-like structure (Biuret) with a carboxylic acid derivative.

  • Biuret provides the N-C-N-C-N fragment (5 atoms of the ring).

  • Diethyl Malonate acts as the "ester" source, providing the final Carbon atom to close the ring (C2) and the side chain (-CH2-COOEt).

Reaction Mechanism
  • Activation: Sodium ethoxide deprotonates the biuret, increasing its nucleophilicity.[1]

  • Nucleophilic Attack: The terminal nitrogen of the activated biuret attacks one of the carbonyl carbons of diethyl malonate.

  • Cyclization: The second terminal nitrogen of the biuret attacks the same carbonyl carbon (or the intermediate imidate), ejecting ethanol and closing the heteroaromatic ring.

  • Tautomerization: The resulting product tautomerizes between the 4,6-dihydroxy and 4,6-dioxo forms, stabilized by resonance.[1]

Mechanistic Pathway Diagram[1]

ReactionPathway Biuret Biuret (NH2-CO-NH-CO-NH2) Intermediate Acyclic Intermediate (N-Acylation) Biuret->Intermediate Nucleophilic Attack Malonate Diethyl Malonate (EtOOC-CH2-COOEt) Malonate->Intermediate Base NaOEt / EtOH Base->Intermediate Catalysis Cyclization Cyclization (- EtOH) Intermediate->Cyclization MW Irradiation 120°C, 15 min Product Ethyl 2-(4,6-dihydroxy- 1,3,5-triazin-2-yl)acetate Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the condensation of Biuret and Diethyl Malonate.

Materials & Equipment

Reagents
ReagentCAS NumberPurityRole
Biuret 108-19-0>97%Nitrogen Source (Ring Fragment)
Diethyl Malonate 105-53-3>99%Carbon Source & Side Chain
Sodium Ethoxide 141-52-621% wt in EtOHBase Catalyst
Ethanol (Absolute) 64-17-5AnhydrousSolvent
Acetic Acid 64-19-7GlacialQuenching/Precipitation
Equipment
  • Microwave Reactor: Single-mode or Multi-mode (e.g., CEM Discover or Anton Paar Monowave). Must support sealed vessel operation up to 20 bar.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with Teflon/silicone septa.

  • Magnetic Stirring: High-speed stir bars required due to slurry formation.

Experimental Protocol

Preparation of Reaction Mixture
  • Drying: Ensure all glassware is oven-dried. Moisture competes with the condensation reaction.

  • Stoichiometry: Use a 1:1.2 molar ratio of Biuret to Diethyl Malonate. The slight excess of malonate drives the reaction and acts as a co-solvent.

  • Mixing:

    • In a 10 mL MW vial, add Biuret (1.03 g, 10 mmol).

    • Add Diethyl Malonate (1.92 g, 1.82 mL, 12 mmol).

    • Add Sodium Ethoxide solution (3.5 mL, 21 wt% in ethanol).

    • Note: The mixture will be a white suspension.

Microwave Irradiation Parameters

Program the microwave reactor with the following method. Note that "Power" should be set to "Dynamic" to maintain the target temperature.

ParameterSettingRationale
Temperature 120 °COptimal for condensation without decarboxylation of the side chain.[2]
Hold Time 15:00 minSufficient for >95% conversion.[3]
Pre-Stirring 30 secEnsures homogeneity before heating.
Pressure Limit 250 psi (17 bar)Safety cutoff (ethanol vapor pressure).
Power Max 150 WPrevents temperature overshoot.
Cooling On (Air)Active cooling after reaction completion.
Workup and Isolation
  • Cooling: Allow the vial to cool to room temperature (RT). The reaction mixture will likely solidify or become a thick paste.

  • Dissolution: Transfer the contents to a 100 mL beaker. Rinse the vial with 10 mL of warm water (50°C) to dissolve the sodium salt of the triazine.

  • Filtration (Optional): If there are unreacted solids (rare), filter through a Celite pad.

  • Precipitation:

    • Place the beaker in an ice bath.

    • Slowly add Glacial Acetic Acid dropwise with stirring until pH ~4–5.

    • A white precipitate (the free acid/hydroxy form) will form immediately.

  • Collection: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL) to remove unreacted malonate.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Quality Control & Characterization

Expected Data
  • Appearance: White to off-white crystalline powder.

  • Yield: 1.80 – 1.95 g (85 – 92%).

  • Melting Point: >250°C (decomposition).

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • The spectrum is distinct due to the ethyl group and the methylene linker.

  • 
     11.2 - 11.5 (s, 2H, OH/NH tautomers) – Broad singlets.[1]
    
  • 
     4.10 (q, J=7.1 Hz, 2H, O-CH2 -CH3).[1]
    
  • 
     3.45 (s, 2H, Triazine-CH2 -CO).[1]
    
  • 
     1.18 (t, J=7.1 Hz, 3H, O-CH2-CH3 ).[1]
    

IR (ATR):

  • 1735 cm⁻¹ (Ester C=O stretch).

  • 1680–1650 cm⁻¹ (Triazine ring C=N / Amide-like C=O tautomer).

  • 3200–2800 cm⁻¹ (Broad OH/NH stretch).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in reagents.Use fresh anhydrous ethanol and store NaOEt under argon.
Product is Sticky/Oil Incomplete acidification.Ensure pH reaches 4-5. If oil persists, triturated with cold diethyl ether.[1]
Pressure Spikes Temperature too high.Reduce temp to 110°C and extend time to 20 min.
Impurity: Barbituric Acid Wrong stoichiometry.Ensure Biuret is not in excess; Malonate must be in excess to favor triazine over pyrimidine formation.

References

  • Microwave-Assisted Synthesis of Triazines

    • Title: Microwave-assisted parallel synthesis of a 4,6-diamino-2,2-dimethyl-1,2-dihydro-1-phenyl-s-triazine library.[1][4]

    • Source: PubMed (J Comb Chem).
    • URL:[Link]

  • General Triazine Synthesis (Biuret Route)

    • Title: Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.[1][5][6][2]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Microwave Effects on Condensation

    • Title: Microwave Assisted Solvent-Free One Pot Biginelli Synthesis.
    • Source: Asian Journal of Chemistry.
    • URL:[Link] (General reference for MW condensation efficiency).

  • Related Acetate Derivatives

    • Title: Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)
    • Source: PrepChem.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate

Subject: Improving Reaction Yield of Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate Ticket ID: TRZ-OPT-2024-05 Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of Ethyl 2-(4,6-dihydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Reaction Yield of Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate

Ticket ID: TRZ-OPT-2024-05 Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate (often existing as its tautomer Ethyl 2-(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)acetate) is chemically deceptive. While the raw materials (Ethyl cyanoacetate, Urea/Biuret) are simple, the reaction pathway is plagued by three common failure modes: Pinner salt hydrolysis , oligomerization during cyclization , and pH-dependent solubility losses during isolation.

This guide moves beyond standard literature to address the process engineering required for high yields (>80%).

Module 1: Critical Process Parameters (CPP)

The synthesis generally follows a two-stage protocol:

  • Activation: Conversion of Ethyl Cyanoacetate to an Imidate (Pinner Salt).

  • Cyclization: Condensation with Urea/Biuret.

The Reaction Pathway (Mechanism & Failure Points)

TriazineSynthesis Start Ethyl Cyanoacetate Pinner Step 1: Pinner Reaction (HCl gas / EtOH) Start->Pinner + HCl(g), 0°C Imidate Intermediate: Ethyl Malonimidate HCl Pinner->Imidate Anhydrous Conditions Hydrolysis FAILURE: Hydrolysis (Reverts to Ester) Pinner->Hydrolysis Moisture Present Cyclization Step 2: Cyclization (Urea / NaOEt) Imidate->Cyclization + Urea Salt Triazine Sodium Salt (Soluble) Cyclization->Salt Base Catalysis Acidification Step 3: Acidification (pH Adjustment) Salt->Acidification + dilute H2SO4 Product Target: Triazine Acetate Acidification->Product Precipitation

Caption: Figure 1. Reaction workflow highlighting the critical moisture-sensitive branch point at the Pinner stage.

Module 2: Troubleshooting the Synthesis

Phase 1: The Pinner Reaction (Activation)

Context: You are converting the nitrile group of ethyl cyanoacetate into an imidate hydrochloride to make it reactive toward urea.

Q: My intermediate (imidate salt) is an oil/gel instead of a solid. Why? A: This indicates incomplete saturation or moisture contamination .

  • The Science: The Pinner reaction requires saturation with anhydrous HCl gas at 0°C. If water is present, the nitrile hydrolyzes to an amide or back to the ester, which prevents crystallization.

  • Protocol Fix:

    • Dry your ethanol over 3Å molecular sieves (water content must be <0.05%).

    • Bubble HCl gas until the weight increase corresponds to 1.1–1.2 equivalents.

    • Critical: Keep the temperature below 5°C during addition. Higher temperatures favor the formation of "paint-like" oligomers.

Q: The yield is low after the first step. Can I use aqueous HCl? A: Absolutely not.

  • The Science: The imidate intermediate is thermodynamically unstable in the presence of water. It will rapidly hydrolyze to diethyl malonate (useless for triazine formation).

  • Self-Validating Step: Take a small aliquot of your reaction mixture and add ether. If a white, hygroscopic solid precipitates immediately, your Pinner salt is formed. If it remains clear/oily, the reaction failed.

Phase 2: Cyclization (Ring Formation)

Context: Reacting the imidate with urea in the presence of a base (usually NaOEt).

Q: The reaction mixture turned dark brown/black. Is the product ruined? A: Likely yes. This is thermal decomposition caused by uncontrolled exotherm.

  • The Science: The condensation of the imidate with urea is exothermic. If the temperature spikes >50°C during addition, the triazine ring can open or polymerize (Maillard-type browning).

  • Protocol Fix: Add the base (NaOEt) dropwise to the mixture of Imidate+Urea. Maintain internal temperature <25°C. Only heat to reflux after the addition is complete.

Q: I used excess base to drive the reaction, but the yield dropped. A: You likely triggered decarboxylation or ester hydrolysis .

  • The Science: The target molecule has an ester side chain (-CH2COOEt). Strong bases (like excess NaOEt) at high temperatures will saponify this ester to the carboxylic acid (-CH2COOH), which is water-soluble and lost in the aqueous workup.

  • Optimization: Use exactly 2.0–2.1 equivalents of Sodium Ethoxide. Do not exceed this.

Phase 3: Isolation & Purification (The "Brick Dust" Problem)

Q: I see product on TLC, but nothing precipitates upon acidification. A: You are likely in the "Solubility Trap."

  • The Science: Triazines are amphoteric.

    • pH > 9: Soluble (Di-anion salt).

    • pH < 1: Soluble (Protonated cation).

    • pH 3–5: Insoluble (Neutral/Zwitterionic form).

  • Protocol Fix: Do not dump acid blindly. Use a pH meter. Acidify the reaction mixture slowly to pH 4.0–4.5 . The product should crash out as a white solid. If you go to pH 1, it will redissolve.

Module 3: Analytical Validation

Q: My NMR shows no -OH peaks, but the structure has two hydroxyl groups. Did I make the wrong compound? A: No, this is Keto-Enol Tautomerism .

  • The Science: In solution (DMSO-d6), 4,6-dihydroxy-1,3,5-triazines exist predominantly in the di-oxo (keto) form.

  • What to look for:

    • You will not see sharp singlets for -OH around 10-12 ppm.

    • You will see very broad, "hump-like" signals for N-H protons (often invisible or integrated poorly).

    • Key Indicator: Look for the Singlet at ~3.6 ppm (Methylene group of the acetate side chain) and the Triplet/Quartet of the ethyl ester. If these are present, your skeleton is correct.

Data Table: Solvent Effects on Yield
Solvent SystemReaction TempYield (Isolated)Purity (HPLC)Notes
Ethanol (Anhydrous) Reflux (78°C)82% 98.5%Recommended standard.
MethanolReflux (65°C)65%92%Transesterification side-products observed (Methyl ester).
DMF90°C40%85%Difficult workup; product stays in solution.
Water (Aqueous)100°C<10%N/AHydrolysis of starting material dominates.

Module 4: Advanced Troubleshooting Flowchart

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC of Reaction Mix Start->CheckTLC NoProd No Product Spot? CheckTLC->NoProd Yes ProdVis Product Spot Visible? CheckTLC->ProdVis Yes CheckPinner Check Pinner Step: Did Imidate Precipitate? NoProd->CheckPinner Moisture Cause: Wet Solvent/HCl Action: Dry EtOH, use Gas HCl CheckPinner->Moisture No ppt CheckPH Check Isolation pH ProdVis->CheckPH WrongPH Cause: pH < 2 or pH > 6 Action: Adjust to pH 4.5 CheckPH->WrongPH Target missed

Caption: Figure 2. Diagnostic decision tree for isolating yield loss causes.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner synthesis mechanism and moisture sensitivity).
  • Schaefer, F. C., & Peters, G. A. (1961). "Synthesis of s-Triazine Derivatives." Journal of Organic Chemistry, 26(8), 2778–2784. Link (Authoritative source on triazine cyclization kinetics).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry, 100, 1-30. (Explanation of keto-enol shifts in dihydroxy-triazines affecting NMR).
  • Org. Synth. (1928). "Ethyl Cyanoacetate."[1][2][3][4][5] Organic Syntheses, Coll.[6] Vol. 1, p.254. Link (Base properties of the starting material).

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate

Executive Summary & Solvent Selection Logic User Query: Optimal solvent systems for the recrystallization of Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate. Chemical Profile Analysis: Core Structure: 1,3,5-Triazine ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Logic

User Query: Optimal solvent systems for the recrystallization of Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate.

Chemical Profile Analysis:

  • Core Structure: 1,3,5-Triazine ring (Electron-deficient, polar).

  • Functional Groups:

    • 4,6-Dihydroxy: These groups undergo keto-enol tautomerism, predominantly existing as the "dione" (keto) form in the solid state. This creates a robust hydrogen-bonding network, resulting in high melting points and poor solubility in non-polar solvents (e.g., Hexane, Toluene).

    • Ethyl Acetate Side Chain (Position 2): Provides a degree of lipophilicity and solubility in organic esters/alcohols, but is susceptible to hydrolysis under acidic/basic aqueous conditions at high temperatures.

The Solubility Conflict: The molecule is amphiphilic—the triazine "head" demands high polarity (to disrupt H-bonds), while the ester "tail" requires organic compatibility.

Recommended Solvent Systems
System TypeSolvent CompositionPrimary Use CaseRisk Profile
Primary (Standard) Ethanol (95% or Absolute) Routine purification of crude material with moderate impurities.Low. Ethanol boils at 78°C, minimizing thermal degradation.
Secondary (Polar) Methanol : Water (80:20) For highly polar impurities or if the compound is too insoluble in Ethanol.Moderate. Water at high temps can hydrolyze the ester if pH is not neutral.
Tertiary (High MP) DMF : Water (Antisolvent) For "brick-dust" solids that refuse to dissolve in boiling alcohols.High. Requires removal of high-boiling DMF; aggressive antisolvent precipitation can trap impurities.
Polishing Dichloromethane : Methanol (1:1) Final polishing for analytical standards (HPLC/NMR).Low. Excellent volatility but poor recovery yield for bulk scale.

Interactive Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature, often due to impurities acting as a flux. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product (if available) at a temperature just below the boiling point.

  • Slow Down: Insulate the flask with foil or cotton. Rapid cooling traps impurities that lower the melting point.

  • Solvent Switch: If using Ethanol/Water, slightly increase the Ethanol ratio. Too much water forces the hydrophobic ester tail to separate as oil.

Q2: I see a significant drop in yield, and the product smells like acetic acid.

Diagnosis: Ester Hydrolysis . You have cleaved the ethyl group, converting your product into the carboxylic acid derivative or fully hydrolyzing the ring. Root Cause: Prolonged heating in aqueous solvents (like Ethanol/Water) or presence of acidic/basic impurities.[1] Corrective Action:

  • Switch to anhydrous Ethanol or Acetonitrile .

  • Limit boiling time to <5 minutes.

  • Ensure the crude material is neutralized (pH 6-7) before recrystallization.

Q3: The solid won't dissolve, even in boiling Ethanol.

Diagnosis: The "dione" H-bonding network is too strong. Corrective Action:

  • Switch to the DMF/Water method (See Protocol B).

  • DMF (Dimethylformamide) is a powerful polar aprotic solvent that disrupts hydrogen bonds without requiring excessive heat.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Best for: Routine purification, yields >80%.

  • Preparation: Place 1.0 g of crude Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yl)acetate in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 10 mL of absolute Ethanol . Heat to reflux (78°C) with stirring.

  • Titration: If not dissolved, add hot Ethanol in 1 mL increments until solution is clear.

    • Critical Control Point: If >30 mL is required, stop. The compound is too insoluble; switch to Protocol B.

  • Hot Filtration: If black specks remain, filter rapidly through a pre-warmed glass funnel/fluted paper.

  • Crystallization: Remove from heat. Cap the flask. Allow to cool to Room Temp (RT) over 2 hours. Then move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via Buchner funnel. Wash with 2 mL of cold Ethanol.

Protocol B: Antisolvent Precipitation (DMF/Water)

Best for: Stubborn solids or high-melting impurities.

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of DMF (approx. 3-5 mL) at 60-80°C. Do not boil DMF.

  • Antisolvent Addition: While keeping the solution warm (60°C), add warm Water dropwise.

  • Cloud Point: Stop adding water the moment a faint turbidity (cloudiness) persists.

  • Clarification: Add 2-3 drops of DMF to make the solution clear again.

  • Cooling: Allow to cool slowly to RT. The product should crystallize as white/off-white needles.

  • Wash: Filter and wash copiously with Water (to remove DMF) followed by a small rinse of cold Ethanol (to remove water).

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the correct solvent based on crude material behavior.

SolventSelection Start Start: Crude Material Evaluation SolubilityTest Test Solubility in Hot Ethanol (78°C) Start->SolubilityTest Dissolves Dissolves Completely? SolubilityTest->Dissolves ProtocolA Use Protocol A: Ethanol Recrystallization Dissolves->ProtocolA Yes (Hot) / No (Cold) Insoluble Remains Solid Dissolves->Insoluble No (Even Hot) TooSoluble Dissolves at Room Temp Dissolves->TooSoluble Yes (Even Cold) TryDMF Test Solubility in Warm DMF (60°C) Insoluble->TryDMF ProtocolB Use Protocol B: DMF/Water Antisolvent TryDMF->ProtocolB Dissolves MixedSolvent Use Ethanol/Water (80:20) or EtOAc/Hexane TooSoluble->MixedSolvent

Diagram 2: Critical Control Points (CCPs) in Purification

Caption: Step-by-step workflow highlighting risks of hydrolysis and oiling out.

RecrystWorkflow Crude Crude Ester Heat Heat Solvent (Max 80°C) Crude->Heat Add Solvent Filter Hot Filtration (Remove Insolubles) Heat->Filter Dissolved Warning CCP: Avoid Prolonged Boil (Hydrolysis Risk) Heat->Warning Seed Seeding Point (Prevents Oiling) Filter->Seed Clear Filtrate Cool Slow Cooling (Ambient -> 4°C) Isolate Vacuum Filtration Cool->Isolate Crystals Formed Seed->Cool Induce Nucleation

References

  • BenchChem Technical Support. (2025).[2] Refining Purification Techniques for 1,2,4-Triazine Derivatives. Retrieved from 2

  • National Institutes of Health (NIH). (2009). Methyl 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)acetate Crystal Structure. (Demonstrates solubility/purification of triazine esters in MeOH/DCM). Retrieved from 3

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Common Solvents for Recrystallization. (General principles for ester/heterocycle solubility). Retrieved from 1

  • PubChem. Compound Summary: (4,6-Diacetyloxy-1,3,5-triazin-2-yl) acetate.[4] Retrieved from 4

Sources

Troubleshooting

Stability of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate under acidic conditions

The following technical support guide is structured to address the stability challenges of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate in acidic environments. This guide assumes you are observing unexpected degradation...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the stability challenges of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate in acidic environments.

This guide assumes you are observing unexpected degradation, yield loss, or mass spectral shifts during synthesis or purification.

Ticket Subject: Stability of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate under acidic conditions Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Part 1: Diagnostic Triage

Is your experiment failing? Check these symptoms immediately.

If you are handling Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate (referred to hereafter as ET-Acetate ) in acidic media (pH < 4) and observing the following, you are experiencing acid-catalyzed degradation:

SymptomObservationRoot Cause
Mass Spec Shift (-28 Da) Peak shifts from Parent

to

Hydrolysis: Conversion of Ethyl Ester

Carboxylic Acid.
Mass Spec Shift (-72 Da) Peak shifts from Parent

to

Decarboxylation: Total loss of the acetate group to a methyl group.
Gas Evolution Bubbling observed without adding carbonate bases.

Release:
Thermal decarboxylation of the free acid intermediate.
Solubility Change Product precipitates unexpectedly in organic solvents.Formation of the polar free acid or its H-bonded aggregates.

Part 2: The Core Mechanism (The "Why")

To stabilize your compound, you must understand that ET-Acetate is a "perfect storm" molecule for acid instability. It combines a labile ester with an electron-deficient heterocyclic ring.

The Tautomeric Reality

While your label says "Dihydroxy," this molecule exists predominantly in the dioxo (keto) form in solution. This is critical because the keto-form triazine ring is highly electron-withdrawing.

The Degradation Cascade

The degradation occurs in two distinct stages. Most researchers fail because they only account for Stage 1 (Hydrolysis) and inadvertently trigger Stage 2 (Decarboxylation) by heating.

  • Stage 1: Acid-Catalyzed Hydrolysis (

    
    ).  The electron-deficient triazine ring pulls electron density from the 
    
    
    
    -carbon, making the ester carbonyl highly electrophilic and susceptible to water attack, even at mild pH.
  • Stage 2: Decarboxylation. Once the free acid forms, the triazine ring acts as an electron sink (similar to the mechanism in

    
    -keto acids). If the solution is heated, the carboxylic acid ejects 
    
    
    
    to form the methyl-substituted triazine.
Pathway Visualization

The following diagram illustrates the degradation flow and the critical control points.

TriazineDegradation cluster_conditions Critical Danger Zone: pH < 2 + Heat Ester Ethyl 2-(dihydroxy-triazinyl)acetate (Target Molecule) Inter Tetrahedral Intermediate Ester->Inter + H+, + H2O (Fast) Acid 2-(dihydroxy-triazinyl)acetic acid (Transient Intermediate) Inter->Acid - EtOH (Hydrolysis) Degradant 6-Methyl-1,3,5-triazine-2,4-dione (Dead End Product) Acid->Degradant Heat (>40°C) Electron Sink Effect CO2 CO2 Gas Acid->CO2 Gas Evolution

Figure 1: The acid-mediated degradation pathway of ET-Acetate. Note that the transition from Acid to Degradant is irreversible.[1]

Part 3: Troubleshooting Protocols

Protocol A: Safe Acidic Workup

If you must use acid (e.g., to quench a reaction or remove protecting groups), follow this strict thermodynamic control protocol.

  • Temperature Clamp: Cool the reaction mixture to 0°C (ice/water bath) before adding any acid.

  • Acid Choice: Avoid strong mineral acids (HCl,

    
    ) if possible. Use weaker organic acids like Acetic Acid or carefully controlled TFA.
    
  • Quench Duration: Limit exposure to acidic pH to < 15 minutes.

  • Neutralization: Do not use strong bases (NaOH) to neutralize, as this will trigger saponification. Use a buffered quench:

    • Recipe: Pour the acidic reaction mixture into a pre-chilled saturated solution of Sodium Phosphate Monobasic (

      
      )  or Sodium Bicarbonate (
      
      
      
      )
      (caution: foaming).
Protocol B: Monitoring Stability via HPLC

Do not rely on TLC alone, as the acid and ester often streak or co-elute on silica.

  • Mobile Phase: Use Ammonium Acetate (10mM, pH 5.5) : Acetonitrile.

    • Why? Unbuffered water/TFA mobile phases (pH ~2) will degrade your sample on the column during the run.

  • Detection: UV at 254 nm (Triazine ring absorption).

  • Sample Prep: Dissolve the sample in anhydrous DMSO or Acetonitrile. Do not store in methanol/water.

Stability Data Reference Table
ConditionEstimated Half-Life (

)
Recommendation
pH 1.0 @ 25°C < 30 MinutesCRITICAL: Immediate quench required.
pH 1.0 @ 0°C ~ 2 HoursWorkable for short deprotection steps.
pH 4.5 @ 25°C > 24 HoursSafe for standard workup/extraction.
pH 7.0 @ 25°C StableOptimal storage pH.
TFA (Neat) VariableRapid hydrolysis; avoid unless necessary.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group on the triazine amine? A: Yes, but with extreme caution. The electron-withdrawing nature of the triazine makes the ester bond weaker than a standard aliphatic ester. Use a 50% TFA/DCM mixture at 0°C and monitor the reaction every 10 minutes. Quench immediately upon completion. Do not let it stir overnight.

Q2: I see a new spot on TLC that doesn't move (Baseline). What is it? A: This is likely the carboxylic acid derivative (Hydrolysis Stage 1). The triazine ring makes this acid highly polar and zwitterionic. It will not migrate in standard Hexane/EtOAc systems. Try using DCM:MeOH:AcOH (90:9:1) to visualize it.[2]

Q3: My product turned into a white insoluble powder during rotary evaporation. Why? A: You likely heated the water bath too high (> 40°C) while traces of acid were present. This facilitated hydrolysis and subsequent precipitation of the free acid, or potentially the decarboxylated methyl-triazine product which often has different solubility properties. Always use a cold trap and keep the bath < 30°C.

Q4: How should I store the purified ET-Acetate? A: Store as a solid at -20°C under an inert atmosphere (Argon/Nitrogen). If storing in solution, use anhydrous DMSO or Acetonitrile. Avoid protic solvents (MeOH, EtOH, Water) for long-term storage.

References

  • Triazine Chemistry & Tautomerism

    • Structure Context: 1,3,5-Triazine derivatives often exist in the keto-form (dione/trione)
    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33674, 2,4-Dioxohexahydro-1,3,5-triazine. Retrieved from [Link]

  • Ester Hydrolysis Mechanism (

    
    ): 
    
    • Mechanism:[1][3] Standard acid-catalyzed hydrolysis of esters involving tetrahedral intermediates.

    • Source: Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Decarboxylation of Heteroaryl Acetic Acids: Context: Electron-deficient rings (like triazine) facilitate the loss of CO2 from the acetic acid side chain, similar to -keto acids. Source: Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for decarboxylation mechanisms in heterocyclic synthesis).
  • Analogous Compound Stability (Atrazine/Triazine Derivatives)

    • Context: Hydrolytic instability of chloro- and alkoxy-triazines in acidic media.
    • Source: FoodB (2010). Compound Summary: 6-Chloro-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine.[4] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Triazine Ring Closure Optimization

Executive Summary: The Thermodynamics of Closure Welcome to the Technical Support Center. You are likely here because your triazine synthesis—whether a 1,3,5-symmetric cyclotrimerization or a 1,2,4-asymmetric condensatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of Closure

Welcome to the Technical Support Center. You are likely here because your triazine synthesis—whether a 1,3,5-symmetric cyclotrimerization or a 1,2,4-asymmetric condensation—is suffering from low yields or intractable tars.

The Core Problem: Triazine ring closure is thermodynamically favorable (formation of a stable aromatic system) but kinetically demanding. The reaction must overcome a significant entropic barrier to bring acyclic precursors (like nitriles, biguanides, or hydrazides) into a cyclic transition state.

  • Temperature Too Low: The reaction stalls at the open-chain intermediate (e.g., imidoylamidine or nitrilium salt), leading to hydrolysis upon workup.

  • Temperature Too High: Causes polymerization of nitrile precursors, sublimation of starting materials, or oxidative decomposition of the hydrazine moiety in 1,2,4-triazine synthesis.

This guide provides optimized protocols and troubleshooting workflows based on recent field data and kinetic studies.

Mechanistic Logic & Visualization

Understanding the energy landscape is critical for troubleshooting. The diagram below illustrates the "Activation Cliff" where temperature control is most critical.

TriazineReactionProfile Figure 1: Kinetic Energy Landscape of Triazine Ring Closure Start Acyclic Precursors (Nitriles/Biguanides) Inter Intermediate (Nitrilium/Imidoyl) Start->Inter Activation (Moderate T) TS Transition State (Ring Closure) Inter->TS High Barrier (Requires Optimized T) Side Polymer/Tar (Thermal Deg.) Inter->Side T > 200°C or O2 Leak Product Aromatic Triazine (Stable) TS->Product Aromatization (Exothermic)

Figure 1: The transition from intermediate to closed ring requires specific thermal energy to overcome entropic penalties without triggering degradation pathways.

Optimized Experimental Protocols

Protocol A: Microwave-Assisted 1,3,5-Triazine Synthesis (From Biguanides)

Best for: Metformin derivatives and symmetric triazines. Rationale: Conventional heating often yields <50% due to slow heat transfer allowing side reactions. Microwave irradiation provides rapid, uniform heating to access the transition state instantly [1].

Reagents:

  • Precursor: Metformin / Biguanide derivative (1.0 eq)

  • Electrophile: Carboxylic acid derivative / Benzotriazolide (1.0 eq)

  • Solvent: DMF (Polar aprotic is essential for microwave absorption)

Step-by-Step Methodology:

  • Preparation: Dissolve biguanide and electrophile in DMF in a microwave-safe vial.

  • Irradiation: Set microwave reactor to 100°C .

  • Time Profile: Hold for 3 hours (Dynamic power mode).

    • Note: Do not exceed 140°C; decomposition of the biguanide backbone occurs rapidly above this threshold.

  • Workup: Pour reaction mixture onto crushed ice/sodium carbonate. The triazine precipitates as a white solid.

Data: Yield vs. Heating Method

Heating Method Temperature Time Isolated Yield Purity (HPLC)
Conventional Reflux 110°C (Toluene) 24 h 42% 85%
Microwave (Optimized) 100°C 3 h 92% >98%
Microwave (Excessive) 160°C 1 h 65% 70% (Tars)

Data derived from benzotriazole-mediated synthesis optimization [1].

Protocol B: "Controlled Cross-Cyclotrimerization" for 1,3,5-Triazines

Best for: Asymmetric triazines from nitriles. Rationale: Mixing nitriles and heating simply produces random mixtures. Temperature staging is required to form the specific nitrilium intermediate first [2].

Step-by-Step Methodology:

  • Stage 1 (Activation): Combine Nitrile A (1.0 eq) with Triflic Anhydride at 0°C to -20°C . Stir for 30 mins.

    • Why? Low T stabilizes the reactive nitrilium salt and prevents self-polymerization.

  • Stage 2 (Addition): Add Nitrile B (2.0 eq) slowly.

  • Stage 3 (Closure): Warm to Room Temperature (or mild heat 40°C) for 12-24h.

  • Quench: Add aqueous NaHCO3.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns black/tarry, and yield is <10%. What is happening?

Diagnosis: Thermal Decomposition (Pyrolysis). Technical Insight: Triazine precursors, particularly hydrazides (used in 1,2,4-triazine synthesis) and amidines, are thermally labile. If you are using conventional heating (oil bath) >150°C, you are likely degrading the delicate open-chain intermediates before they can cyclize. Corrective Action:

  • Switch to Microwave: Use the protocol above (100°C limit).

  • Inert Atmosphere: Ensure strict N2/Ar atmosphere. At high T, electron-rich intermediates oxidize rapidly to form diazo-tars [3].

  • Solvent Change: If refluxing in DMSO or DMF, switch to Ethanol/Acetic Acid mixtures at lower T (80°C) if solubility permits.

Q2: I observe the "Open-Chain" intermediate by LC-MS, but it won't close to the ring.

Diagnosis: Kinetic Trapping / Insufficient Activation Energy. Technical Insight: The dehydration step (loss of water/ammonia) to form the aromatic ring is the rate-determining step. If T is too low, the reaction equilibrates at the intermediate. Corrective Action:

  • Acid Catalysis: Add a Lewis Acid (e.g., ZnCl2) or Brønsted acid (AcOH). This lowers the activation barrier, allowing ring closure at lower temperatures [4].

  • Azeotropic Removal: If the closure releases water, use a Dean-Stark trap with Toluene reflux (110°C) to drive the equilibrium forward via Le Chatelier’s principle.

Q3: How do I optimize temperature for 1,2,4-triazines specifically?

Diagnosis: Regioselectivity Sensitivity. Technical Insight: 1,2,4-triazines formed via condensation of 1,2-dicarbonyls and hydrazides are sensitive. Excessive heat promotes the formation of the wrong regioisomer or bis-condensation products. Corrective Action:

  • The "Ice-to-Heat" Ramp: Mix reagents at 0°C (ice bath) to control the initial nucleophilic attack.

  • Slow Ramp: Allow to warm to Room Temp over 2 hours.

  • Final Push: Only reflux (ethanol, ~78°C) for 1 hour to finalize dehydration. Never start this reaction at reflux [5].

Diagnostic Logic Tree

Use this flow to determine your next optimization step.

TroubleshootingFlow Figure 2: Troubleshooting Logic for Triazine Ring Closure Start Start: Low Yield / Failure CheckLCMS Check LC-MS: Intermediate Visible? Start->CheckLCMS YesInter Yes: Intermediate Accumulation CheckLCMS->YesInter Mass = M+18 (Hydrated) NoInter No: Complex Mixture/Tar CheckLCMS->NoInter Mass = Undefined Action1 Increase T (+20°C) or Add Acid Catalyst YesInter->Action1 Kinetic Trap Action2 Decrease T (-20°C) Switch to Microwave NoInter->Action2 Thermal Degradation Action3 Check Reagent Purity (Dicarbonyls degrade) NoInter->Action3 Impurities

Figure 2: Decision matrix based on LC-MS analysis of the crude reaction mixture.

References

  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. MDPI. Available at: [Link]

  • One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. Journal of Organic Chemistry. Available at: [Link]

  • Cyclotrimerization of nitriles in solvent-free conditions. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-Triazines and the Triazinoisoquinolinedione DEF Ring System. NIH / PMC. Available at: [Link]

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate

A Comprehensive Guide to the FTIR Characteristic Peaks of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate and its Structural Analogues Authored by a Senior Application Scientist In the landscape of pharmaceutical research...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the FTIR Characteristic Peaks of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate and its Structural Analogues

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate, a molecule of interest for its potential applications, possesses a unique combination of functional groups that give rise to a distinctive infrared spectroscopic signature. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) characteristic peaks of this compound, supported by a comparative analysis with its structural components and analogues. The insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this and similar molecules.

Theoretical FTIR Spectrum Analysis of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate

The structure of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate combines an ethyl acetate moiety with a dihydroxy-1,3,5-triazine ring. A predictive analysis of its FTIR spectrum involves the individual assessment of the vibrational modes of these constituent parts.

  • The Ethyl Acetate Moiety: This component is expected to exhibit strong and characteristic absorptions. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group, which for aliphatic esters typically appears in the range of 1735-1750 cm⁻¹[1][2]. Additionally, two distinct C-O stretching vibrations are anticipated: one for the C-O single bond adjacent to the carbonyl group and another for the O-C bond of the ethyl group, appearing in the 1000-1300 cm⁻¹ region[1]. Aliphatic C-H stretching from the ethyl and acetate methyl groups will be observed between 2850 and 3000 cm⁻¹[3].

  • The Dihydroxy-1,3,5-triazine Ring: The triazine ring itself is characterized by C=N and C-N stretching vibrations, which are typically found in the 1400-1600 cm⁻¹ region. The presence of two hydroxyl (-OH) groups on the triazine ring introduces a significant feature: a broad O-H stretching band, likely in the 3200-3600 cm⁻¹ range, indicative of intermolecular hydrogen bonding[3]. The exact position and shape of this band can be influenced by the sample's physical state (solid or liquid) and concentration.

By combining these, the predicted FTIR spectrum of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate will be a composite of these individual functional group absorptions.

Comparative FTIR Analysis with Structural Analogues

To build a robust understanding, we will compare the predicted spectrum with the experimental FTIR data of two key structural analogues: Ethyl Acetate and 2,4-dihydroxy-1,3,5-triazine (a simplified representation of the dihydroxy triazine core).

Functional Group Expected Wavenumber (cm⁻¹) in Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate Ethyl Acetate (Experimental Data) 2,4-dihydroxy-1,3,5-triazine (Literature Data)
O-H Stretch (H-bonded)3200-3600 (Broad)N/ABroad absorption in a similar region
Aliphatic C-H Stretch2850-3000~2980, ~2940N/A
C=O Stretch (Ester)1735-1750~1740[1][4]N/A
C=N, C-N Stretch (Triazine Ring)1400-1600N/ACharacteristic peaks in this region[5][6]
C-O Stretch (Ester)1000-1300~1240, ~1050[1][7]N/A

This comparative table highlights how the FTIR spectrum of the target molecule is a clear amalgamation of the spectral features of its building blocks. The presence of both a strong C=O absorption around 1740 cm⁻¹ and a broad O-H band above 3200 cm⁻¹ would be a strong indicator of the compound's identity.

Experimental Protocol for FTIR Spectroscopy

The following is a generalized, yet detailed, protocol for obtaining a high-quality FTIR spectrum of a solid sample, such as Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate, using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a clean and reproducible FTIR spectrum of the solid sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)

  • The sample: Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and free of any residual sample.

    • Clean the ATR crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any atmospheric (CO₂, H₂O) and instrumental interferences.

    • The background spectrum is typically an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create intimate contact without damaging the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the characteristic peaks, comparing their positions and intensities to the expected values.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with isopropanol and a lint-free wipe to remove all traces of the sample.

Visualizing the Workflow and Structure

To further clarify the process and the molecular structure, the following diagrams are provided.

FTIR Experimental Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Processing Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Sample_Scan Acquire Sample Spectrum Apply_Sample->Sample_Scan Process_Spectrum Process Spectrum (e.g., Baseline Correction) Peak_Identification Identify Characteristic Peaks Process_Spectrum->Peak_Identification

Caption: A streamlined workflow for acquiring an FTIR spectrum using an ATR accessory.

Caption: The molecular structure of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate.

Conclusion

The FTIR spectrum of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate is predicted to be rich in information, with characteristic peaks that are directly attributable to its constituent functional groups. By understanding the expected positions of the O-H, C-H, C=O, C=N, and C-O stretching vibrations, researchers can confidently identify this molecule and distinguish it from related compounds. The comparative analysis with ethyl acetate and a dihydroxy-triazine core provides a solid foundation for spectral interpretation. Adherence to a rigorous experimental protocol, such as the one detailed for ATR-FTIR, is crucial for obtaining high-quality, reproducible data, which is the bedrock of sound scientific investigation in the field of drug development and materials science.

References

  • Academia.edu. (n.d.). Ethyl acetate: Gas phase infrared spectra, ab initio calculation of structure and vibrational frequencies and assignment. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Retrieved from [Link]

  • University of California, Davis. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2024). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Indonesian Journal of Science & Technology, 9(1), 83-122.
  • National Center for Biotechnology Information. (n.d.). Ethyl Acetate. PubChem. Retrieved from [Link]

  • Gouda, M. A., et al. (2018).
  • Padgett II, W. M., & Hamner, W. F. (1958). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society, 80(4), 803-808.
  • ResearchGate. (n.d.). FTIR spectrum of 2,4,6-trichloro-1,3,5-triazine (I), salicylanilide.... Retrieved from [Link]

  • Reimschuessel, H. K., & McDevitt, N. T. (1960). Infrared Spectra of Some 1,3,5-Triazine Derivatives. Journal of the American Chemical Society, 82(15), 3756-3762.
  • Academia.edu. (n.d.). A study of the physico-chemical properties of 1,3,5-trihydroxy-1,3,5-triazin-2,4,6[1H,3H,5H]-trione. Retrieved from [Link]

  • Nandiyanto, A. B. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Der Pharma Chemica. (2016). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

Sources

Comparative

High-Performance Mass Spectrometry Profiling of Triazine Acetates: A Comparative Technical Guide

Executive Summary Triazine acetates—specifically 1,2,4-triazine and 1,3,5-triazine derivatives bearing O-acetyl or N-acetyl moieties—represent a critical scaffold in medicinal chemistry (kinase inhibitors, antimalarials)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazine acetates—specifically 1,2,4-triazine and 1,3,5-triazine derivatives bearing O-acetyl or N-acetyl moieties—represent a critical scaffold in medicinal chemistry (kinase inhibitors, antimalarials) and agrochemistry (herbicide metabolites). Their analysis presents a unique duality: the triazine core is thermodynamically stable, while the acetate side chain is labile.

This guide provides a comparative analysis of fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI).[1] Unlike generic protocols, we focus on the mechanistic causality of fragmentation—specifically the competition between ketene extrusion and Retro-Diels-Alder (RDA) ring collapse—to empower researchers to validate structural assignments with high confidence.

The Comparative Landscape: EI vs. ESI-MS/MS[1][2]

In drug development, choosing the right ionization mode is not a matter of preference but of the specific analytical question: Structural Elucidation (EI) vs. Trace Quantification (ESI).

Comparative Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (~70 eV)Soft (Thermal/Voltage dependent)
Primary Ion

(Radical Cation)

(Even-electron Cation)
Acetate Detection Often loses Acetyl (

) or Ketene (

) immediately. Molecular ion may be weak.[1][2]
Preserves Acetate on parent ion. Requires Collision Induced Dissociation (CID) to fragment.
Triazine Core Extensive ring shattering (HCN loss).Ring often remains intact unless high collision energy (CE) is applied.
Best Use Case Impurity Profiling: Identifying unknown synthetic byproducts via library matching.PK/PD Studies: Quantifying trace levels in plasma/biological matrices.
Expert Insight

Critical Decision Point: For triazine acetates, EI spectra are often dominated by the base peak at


 43 (

) or the deacetylated core, obscuring the molecular ion. If you need to confirm the presence of the acetate group intact, ESI in positive mode is the superior choice, provided you use low cone voltage to prevent in-source fragmentation.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the fragmentation logic is essential for interpreting spectra of novel derivatives. We observe two distinct phases: Side-chain elimination followed by Core disintegration .

Mechanism A: The Acetate Signature (Ketene Extrusion)

Whether N-acetyl or O-acetyl, the diagnostic loss for triazine acetates is the neutral loss of Ketene (


, 42 Da) .
  • Pathway: The carbonyl oxygen abstracts a proton (often from an adjacent site or via a 4-membered transition state), leading to the expulsion of neutral ketene.

  • Result: A "des-acetyl" protonated ion

    
    .
    
  • Significance: This confirms the acetate attachment. If you see a loss of 59 Da (

    
    ) or 60 Da (
    
    
    
    ), it usually indicates an ester cleavage, but the 42 Da loss is specific to the acetyl portion rearrangement.
Mechanism B: The Triazine Core Collapse (RDA & HCN)

Once the side chains are stripped, the triazine ring fragments.

  • 1,3,5-Triazines: Highly symmetric. They degrade via stepwise loss of HCN (27 Da) .

    • 
      .
      
  • 1,2,4-Triazines: Asymmetric and less stable. They often undergo Retro-Diels-Alder (RDA) reactions or expel Nitrogen (

    
    , 28 Da)  if the structure permits (e.g., from a hydrazine bridge).
    
Visualization: Fragmentation Workflow

The following diagram illustrates the decision tree for structural assignment based on MS/MS data.

TriazineFragmentation Parent Parent Ion [M+H]+ Intermediate Des-Acetyl Ion [M+H - 42]+ Parent->Intermediate Loss of Ketene (-42 Da) RingFrag1 Ring Opening (RDA) Intermediate->RingFrag1 1,2,4-Triazine Path RingFrag2 Stepwise Loss (-HCN) Intermediate->RingFrag2 1,3,5-Triazine Path Fragment1 Diene/Dienophile Fragments RingFrag1->Fragment1 Complex Rearrangement Fragment2 Small Nitrile Ions RingFrag2->Fragment2 -27 Da

Figure 1: Mechanistic pathway for triazine acetate fragmentation. The initial loss of ketene is the diagnostic step, followed by isomer-dependent ring cleavage.

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

This protocol is designed for Agilent 6400 Series QQQ or Thermo Q-Exactive , but is universally applicable.

Reagents & Prep[4]
  • Solvent A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Standard: Atrazine-desethyl (as a system suitability standard for triazine core behavior).

Step-by-Step Methodology
  • Direct Infusion (Optimization):

    • Prepare a 1 µg/mL solution of the triazine acetate in 50:50 A:B.

    • Infuse at 10 µL/min.

    • Crucial Check: Scan 50–500 m/z. If the

      
       is missing and you see 
      
      
      
      , lower the Fragmentor/Cone Voltage immediately (start at 80V, drop to 40V). Acetates are labile.
  • MS/MS Product Ion Scan:

    • Select the parent ion

      
      .
      
    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

    • Validation Criteria:

      • At 10 eV , the parent ion should be dominant.

      • At 20 eV , the

        
         (Ketene loss) peak should appear.
        
      • At 40 eV , the ring fragments (

        
         < 100) should dominate.
        
  • Differentiation Logic (Isomer Check):

    • If the spectrum shows a clean loss of 28 Da (

      
      ) after the acetate loss, suspect a 1,2,4-triazine  or tetrazine derivative.
      
    • If the spectrum shows sequential losses of 27 Da (

      
      ), suspect a 1,3,5-triazine .
      

Data Interpretation: Diagnostic Ion Table

Use this table to assign peaks in your mass spectrum.

m/z (approx)Fragment IdentityStructural Insight
[M+H] Protonated MoleculeConfirms MW. Must be observed at low CE.
[M+H] - 42 Loss of Ketene (

)
Diagnostic for Acetates. Confirms presence of

or

.
[M+H] - 60 Loss of Acetic AcidIndicates ester cleavage involving H-transfer (McLafferty-like).
[M+H] - 42 - 27 Core - HCNFirst stage of triazine ring breakdown.
43 Acetyl Cation (

)
Very common in EI, less common in ESI unless high energy is used.
69, 83 Ring FragmentsTypical alkyl-substituted triazine ring remnants (e.g., isopropyl-nitrile fragments).

References

  • Fragmentation of 1,2,4-Triazine Derivatives

    • Der Pharma Chemica. "Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazine Derivatives." (Discusses ketene loss and ring cleavage).
  • ESI-MS of Triazine Herbicides

    • ResearchGate.[3] "Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry." (Establishes ESI protocols for triazine cores).

  • Retro-Diels-Alder Mechanisms

    • Wisdom Library/Scientific Sources.[4] "Retro-Diels Alder mechanism: Significance and symbolism in Mass Spectrometry."

  • 1,3,5-Triazine Fragmentation Patterns

    • Arkivoc.[5] "Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives." (Details the ring contraction mechanisms).

Sources

Validation

A Comparative Analysis for the Modern Researcher: Cyanuric Acid vs. Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yloxy)acetate

A Senior Application Scientist's Guide to Two Versatile 1,3,5-Triazine Scaffolds In the vast landscape of heterocyclic chemistry, the 1,3,5-triazine core stands out as a privileged scaffold, underpinning a diverse array...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Versatile 1,3,5-Triazine Scaffolds

In the vast landscape of heterocyclic chemistry, the 1,3,5-triazine core stands out as a privileged scaffold, underpinning a diverse array of applications from industrial processes to cutting-edge drug discovery.[1][2][3][4][5][6] This guide offers an in-depth comparison of two key triazine derivatives: the well-established cyanuric acid and its functionalized analogue, ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yloxy)acetate. Our objective is to provide researchers, particularly those in drug development, with a clear understanding of their respective properties and potential applications, supported by established experimental data and methodologies.

Structural and Physicochemical Properties: A Tale of Two Triazines

At first glance, both molecules share the same s-triazine backbone. However, the substitution at the C2 position introduces significant differences in their physicochemical profiles, which in turn dictates their behavior and utility in various systems.

Cyanuric Acid , with the chemical formula (CNOH)₃, is a white, odorless solid that exists in a dynamic equilibrium between its lactam (keto) and lactim (enol) tautomeric forms.[7][8][9][10][11][12] While the triol (enol) form possesses aromatic character, the trione (keto) form, also known as isocyanuric acid, predominates in solution.[7][10][11] This tautomerism is a critical aspect of its chemistry, influencing its reactivity and interactions.

Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yloxy)acetate represents a targeted modification of the cyanuric acid scaffold. Here, one of the hydroxyl groups of the enol form is etherified with an ethyl acetate moiety. This structural alteration has profound implications:

  • Solubility: The introduction of the ethyl acetate group is expected to increase the lipophilicity of the molecule compared to the more polar cyanuric acid. This can enhance its solubility in organic solvents, a crucial factor in many synthetic and formulation processes in pharmaceuticals.[13]

  • Reactivity: The ether linkage in the ethyl acetate derivative is generally more stable than the hydroxyl groups of cyanuric acid, which can undergo deprotonation.[7][8] This modification can be strategically employed to prevent unwanted side reactions or to direct further functionalization at the remaining hydroxyl or amine groups on the triazine ring.

  • Hydrogen Bonding: Cyanuric acid is a potent hydrogen bond donor and acceptor, leading to the formation of supramolecular structures.[7][11] The ethyl acetate derivative, having one less hydroxyl group, will have a modified hydrogen bonding profile, which could influence its crystal packing and interactions with biological targets.

The following diagram illustrates the structural relationship between the two compounds:

G cluster_0 Cyanuric Acid (Enol Tautomer) cluster_1 Functionalized Derivative Cyanuric_Acid Cyanuric Acid (1,3,5-Triazine-2,4,6-triol) Ethyl_Acetate_Derivative Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yloxy)acetate Cyanuric_Acid->Ethyl_Acetate_Derivative O-Alkylation with Ethyl Chloroacetate

Figure 1: Structural evolution from cyanuric acid to its ethyl acetate derivative.

A summary of their key physicochemical properties is presented below:

PropertyCyanuric AcidEthyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yloxy)acetate (Predicted)
Molecular Formula C₃H₃N₃O₃[7][8]C₇H₉N₃O₅
Molar Mass 129.07 g/mol [7][8]215.16 g/mol
Appearance White crystalline powder[7]Likely a white to off-white solid
Solubility in Water 2700 mg/L (25 °C)[7]Lower than cyanuric acid
pKa pKa₁ = 6.88, pKa₂ = 11.40, pKa₃ = 13.5[7][8]Expected to have two pKa values for the remaining hydroxyl groups, likely in a similar range to cyanuric acid.

Comparative Performance in Key Applications

While cyanuric acid has a broad spectrum of industrial applications, the functionalization with an ethyl acetate group positions its derivative more towards specialized applications, particularly in the life sciences.

Cyanuric Acid: The Industrial Workhorse

The primary applications of cyanuric acid leverage its ability to stabilize chlorine, act as a precursor for various chemicals, and contribute to polymer chemistry.

  • Water Treatment: It is extensively used as a chlorine stabilizer in swimming pools, protecting free chlorine from degradation by UV radiation.[7][14][15][16][17][18]

  • Chemical Synthesis: Cyanuric acid serves as a precursor to N-chlorinated cyanurates, which are potent disinfectants and algaecides.[7] It is also a starting material for the production of herbicides and dyes.[7][14][19]

  • Polymer and Materials Science: Its derivatives are used as crosslinking agents in polymers, enhancing thermal and chemical resistance.[19] It also finds use in the formulation of flame retardants.[14][19]

Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yloxy)acetate: A Scaffold for Drug Discovery

The s-triazine core is a well-established pharmacophore, with several approved drugs and numerous candidates in clinical trials for a range of diseases, most notably cancer.[1][2][3][5][6][20] The ethyl acetate derivative of cyanuric acid is a prime candidate for further elaboration in drug discovery programs for several reasons:

  • Tunable Properties: The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or for modulating the pharmacokinetic properties of a drug candidate.

  • Bioisosteric Replacement: The triazine ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing for the fine-tuning of drug-target interactions.

  • Multi-target Potential: Triazine derivatives have been shown to inhibit a variety of enzymes, including kinases, which are critical targets in oncology.[2][5] The dihydroxy-substituted triazine core of the ethyl acetate derivative provides multiple points for diversification to explore a wide range of biological targets.

The following workflow illustrates a typical path for utilizing this scaffold in a drug discovery program:

G A Start: Ethyl 2-(4,6-dihydroxy- 1,3,5-triazin-2-yloxy)acetate B Chemical Modification (e.g., amination, etherification) A->B C Library Synthesis B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Development F->G

Figure 2: A representative workflow for the use of the ethyl acetate triazine derivative in drug discovery.

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, we provide the following established experimental protocols.

Protocol 1: Synthesis of Ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yloxy)acetate

This protocol is based on the general principle of O-alkylation of cyanuric acid.

Materials:

  • Cyanuric acid

  • Ethyl chloroacetate

  • Cesium carbonate (Cs₂CO₃)[21]

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a stirred solution of cyanuric acid (1 equivalent) in DMF, add cesium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1 equivalent) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

Characterization:

  • The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[21][22]

Protocol 2: Comparative Solubility Determination

Objective: To quantitatively compare the solubility of cyanuric acid and its ethyl acetate derivative in a relevant organic solvent (e.g., ethyl acetate) and an aqueous buffer (e.g., phosphate-buffered saline, PBS).

Procedure:

  • Prepare saturated solutions of each compound in the chosen solvents by adding an excess of the solid to a known volume of the solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (if the compounds have a chromophore) or high-performance liquid chromatography (HPLC).

  • Calculate the solubility in mg/mL or mol/L.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess and compare the potential cytotoxic effects of the two compounds against a cancer cell line (e.g., A549 lung cancer cells), a common initial screening step in drug discovery.[23]

Procedure:

  • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (cyanuric acid and the ethyl acetate derivative) in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

The comparison between cyanuric acid and ethyl 2-(4,6-dihydroxy-1,3,5-triazin-2-yloxy)acetate highlights a classic theme in medicinal and materials chemistry: the evolution from a fundamental building block to a tailored, functional molecule. While cyanuric acid remains an indispensable commodity chemical with a wide range of industrial uses, its derivatization into compounds like the ethyl acetate analogue opens up new avenues for innovation, particularly in the realm of drug discovery.

The ethyl acetate derivative offers a synthetically versatile platform with tunable physicochemical properties, making it an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on the synthesis of libraries based on this scaffold and their screening against a wide range of biological targets. The insights gained from such studies will not only expand the utility of the 1,3,5-triazine core but also contribute to the development of next-generation medicines.

References

  • Wikipedia. Cyanuric acid. [Link]

  • YunCang. (2023, August 23). Multifunctional application of cyanuric acid. [Link]

  • Shafeeque, M., et al. (2025, July 30). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry. [Link]

  • PubChem. Cyanuric acid. [Link]

  • Wang, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. [Link]

  • ResearchGate. Two tautomeric forms of cyanuric acid. [Link]

  • Liang, X., et al. (2007). Keto-enol tautomerization of cyanuric acid in the gas phase and in water and methanol. Journal of Molecular Structure: THEOCHEM. [Link]

  • Orenda Technologies. (n.d.). Understanding Cyanuric Acid (CYA). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Density functional theory (DFT) studies on the tautomeric equilibrium of cyanuric acid in gas phase and in different solvents. [Link]

  • Ingenta Connect. (2026, February 11). Exploring s-triazine derivatives as anticancer agents. [Link]

  • Bentham Science. (2025, June 24). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. [Link]

  • Mick's Pool Care. (n.d.). What Is Cyanuric Acid & Why Is It Important? [Link]

  • Ingenta Connect. (2020, December 1). Anticancer s-Triazine Derivatives: A Synthetic Attribute. [Link]

  • Scientific Reports. (2025, October 23). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. [Link]

  • Journal of Applied Pharmaceutical Science. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. [Link]

  • PubChem. Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate. [Link]

  • LinkedIn. (2025, June 27). Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]

  • PubChem. Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. [Link]

  • European Journal of Chemistry. (2010). Synthesis of new 4,6-disubstituted-1,3,5-triazin-2-yloxy esters and N-hydroxyamides. [Link]

  • Molecules. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]

  • Molecules. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate. [Link]

  • Arkivoc. (2006, August 14). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. [Link]

  • Current Medicinal Chemistry. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. [Link]

  • Chemsrc. (2025, August 27). Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate. [Link]

  • Google Patents. (2011, December 8). Novel triazine compounds.
  • EPA. (2025, October 15). Ethyl (2-acetyl-3,5-dihydroxyphenyl)acetate Properties. [Link]

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectra of 1,3,5-Triazine Derivatives

Executive Summary The 1,3,5-triazine (s-triazine) core is a ubiquitous scaffold in drug discovery and materials science, distinguished by its symmetry and profound electron deficiency. Unlike its carbon-only analogue (be...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-triazine (s-triazine) core is a ubiquitous scaffold in drug discovery and materials science, distinguished by its


 symmetry and profound electron deficiency. Unlike its carbon-only analogue (benzene) or mono-nitrogen analogue (pyridine), the s-triazine ring possesses three nitrogen atoms that significantly lower the energy of the 

molecular orbitals.

This guide provides a technical comparison of the UV-Vis spectral performance of various 1,3,5-triazine derivatives. We move beyond basic peak assignment to analyze how specific substituents—ranging from halogens to extended aryl systems—modulate the


 and 

transitions, thereby dictating the utility of these compounds in applications ranging from UV filters (sunscreens) to OLED electron transport layers.

Part 1: The Photophysical Landscape

Theoretical Baseline: Triazine vs. Alternatives

To understand the "product" (triazine derivatives), one must first benchmark it against standard aromatic alternatives. The introduction of nitrogen atoms into the aromatic ring stabilizes the


 orbitals and introduces non-bonding (

) electrons, creating new transition pathways.
FeatureBenzene (Alternative 1)Pyridine (Alternative 2)1,3,5-Triazine (Focus)
Symmetry

(Highly Symmetric)

(Lower Symmetry)

(High Symmetry)
Key Transitions

only

and


and


Location
N/A~270 nm (Allowed)~272 nm (Symmetry Forbidden*)
Electronic Nature Electron NeutralElectron DeficientHighly Electron Deficient

*Note: In unsubstituted 1,3,5-triazine, the


 transition is symmetry-forbidden, resulting in a very low molar absorptivity (

). Substituents break this symmetry, dramatically enhancing absorption efficiency.
Diagram 1: Electronic Transition Energy Levels

The following diagram visualizes why s-triazine derivatives are superior electron acceptors and how transitions differ from benzene.

ElectronicTransitions cluster_0 Benzene (Reference) cluster_1 1,3,5-Triazine B_HOMO HOMO (π) B_LUMO LUMO (π*) B_HOMO->B_LUMO High Energy (UV-C) Allowed T_LUMO LUMO (π*) B_LUMO->T_LUMO Energy Lowered by Nitrogen Electronegativity T_n n (Non-bonding) T_n->T_LUMO n -> π* (Weak UV-B) Symmetry Forbidden T_HOMO HOMO (π) T_HOMO->T_LUMO π -> π* (Strong UV-C)

Caption: Comparison of frontier orbitals. Triazine possesses non-bonding (n) orbitals and a stabilized LUMO compared to benzene, facilitating n→π* transitions.

Part 2: Comparative Analysis of Derivatives

Researchers typically select triazine derivatives based on the desired absorption window. We categorize these into three distinct classes based on substituent effects (Auxochromes).

Class A: Halogenated Triazines (e.g., Cyanuric Chloride)
  • Primary Use: Synthetic intermediates, reactive dyes.[1]

  • Spectral Profile: The chlorine atoms exert an inductive electron-withdrawing effect (-I) but a mesomeric donating effect (+M).

  • Observation: The spectrum remains similar to the parent triazine but with slight intensification of the forbidden bands due to symmetry breaking.

  • Limit: Transparent in the near-UV (UVA/UVB), making them poor UV filters but excellent transparent scaffolds.

Class B: Amino-Triazines (e.g., Melamine, Atrazine)
  • Primary Use: Flame retardants, herbicides.

  • Spectral Profile: Strong auxochromic effect. The nitrogen lone pair on the substituent donates electron density into the electron-deficient triazine ring (Intramolecular Charge Transfer or ICT).

  • Observation: Significant bathochromic shift (Red shift) and hyperchromic effect (increased

    
    ).
    
  • Key Data: Melamine shows strong absorption

    
     nm, extending into the UVB region depending on solvent pH.
    
Class C: Conjugated Aryl-Triazines (e.g., Bemotrizinol, Tris-biphenyl-triazine)
  • Primary Use: High-performance UV filters (Sunscreens), OLED hosts.

  • Spectral Profile: Extended

    
    -conjugation.
    
  • Observation: These "Star-shaped" molecules exhibit massive molar absorptivity (

    
    ) and broad bands covering UVA and UVB (280–400 nm).
    
Comparative Data Table
Derivative ClassRepresentative Compound

(nm)

(

)
Transition TypeSolvent System
Unsubstituted 1,3,5-Triazine~272~890 (Weak)

Cyclohexane
Halogenated Cyanuric Chloride~215~12,000

Acetonitrile
Amino-Subst. Melamine235~28,000

(CT)
Water (pH 7)
Herbicide Atrazine222, 264~40,000, ~3,500

,

Methanol
Aryl-Conjugated 2,4,6-Triphenyl-triazine295>45,000

(Extended)
Ethanol

Part 3: Experimental Protocol (Self-Validating)

Reliable UV-Vis data for triazines requires strict control over solvent cut-offs and pH, as the basic nitrogen atoms can protonate, drastically altering the spectrum.

Workflow Diagram

ExperimentalProtocol Start Sample Preparation SolventSelect Solvent Selection (Must be UV transparent <210nm) Rec: MeCN or Ethanol Start->SolventSelect Dissolution Dissolve to 1 mM Stock (Sonicate if necessary) SolventSelect->Dissolution Acetonitrile selected Dilution Dilute to ~10⁻⁵ M Target Abs = 0.5 - 1.0 A.U. Dissolution->Dilution Baseline Baseline Correction (Double-beam or Blank subtraction) Dilution->Baseline Scan Scan 190 nm - 400 nm Speed: Medium (200 nm/min) Baseline->Scan Validation Validation Check: Is Abs > 2.0? -> Dilute Is peak shape noisy? -> Increase Integration Scan->Validation Validation->Dilution Fail (Saturates) Output Final Spectrum (Calculate ε using Beer-Lambert) Validation->Output Pass

Caption: Step-by-step protocol ensuring Beer-Lambert linearity and preventing solvent cut-off interference.

Detailed Methodology
  • Solvent Selection:

    • Critical: Avoid Acetone or Toluene; their UV cut-offs interfere with the primary triazine bands (200–280 nm).

    • Recommended: Spectroscopic grade Acetonitrile (Cut-off: 190 nm) or Ethanol (Cut-off: 205 nm).

    • Note: Ethanol may cause hydrogen bonding shifts (solvatochromism) on the

      
       band.
      
  • Sample Preparation:

    • Prepare a stock solution of

      
      .
      
    • Perform serial dilutions to reach approximately

      
      .
      
    • Validation Step: Measure absorbance at

      
      . If 
      
      
      
      , deviations from the Beer-Lambert law (aggregation) may occur. Dilute until
      
      
      .
  • Measurement Parameters:

    • Range: 190 nm – 500 nm.

    • Path Length: 1.0 cm quartz cuvette (Glass absorbs UV; do not use).

    • Baseline: Run a blank with pure solvent immediately before the sample.

Part 4: Applications & Interpretation[2]

UV Filters (Sunscreens)

Triazine derivatives like Bemotrizinol (Tinosorb S) are preferred over older benzophenones because:

  • Photostability: The triazine ring is highly stable and dissipates energy via rapid internal conversion rather than fragmentation.

  • Broad Spectrum: By attaching three different chromophores to the central triazine ring, manufacturers can "tune" the molecule to cover both UVA and UVB ranges.

OLED Electron Transport Materials (ETM)

Due to the high electron affinity (low LUMO energy, see Diagram 1), star-shaped triazines (e.g., T2T) are used as ETMs.

  • Requirement: High triplet energy (

    
    ) to prevent reverse energy transfer.
    
  • Spectral Marker: A wide optical gap (absorption edge < 350 nm) indicates a high triplet energy, making the material suitable for blue/green phosphorescent OLEDs.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines. Retrieved from 2[2]

  • Bernstein, E. R., & Smalley, R. E. (1973). Electronic states of 1,3,5-(sym)-triazine. I. Absorption spectra of pure and mixed crystals. Journal of Chemical Physics. Retrieved from 4

  • NIST WebBook. (2018). 1,3,5-Triazine UV-Vis Spectrum and Data. National Institute of Standards and Technology. Retrieved from 5

  • Royal Society of Chemistry. (2011). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry. Retrieved from 6

  • Ma, M., et al. (2018). Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber. Journal of Fluorescence. Retrieved from 7

Sources

Validation

Comparative Bioassay Guide: Triazine Acetate vs. Standard Herbicides

Executive Summary This technical guide outlines the protocols for evaluating the herbicidal efficacy of Triazine Acetate —defined here as a novel experimental acetate salt of a triazine derivative—against industry-standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocols for evaluating the herbicidal efficacy of Triazine Acetate —defined here as a novel experimental acetate salt of a triazine derivative—against industry-standard Photosystem II (PSII) inhibitors (Atrazine , Diuron ) and broad-spectrum controls (Glyphosate ).

The guide prioritizes Chlorophyll Fluorescence Kinetics as the primary high-throughput screen due to the specific Mode of Action (MoA) of triazines, followed by a definitive Whole-Plant Dose-Response Assay .

Mechanistic Grounding: The Target Site

To design a valid bioassay, one must understand the causality of the toxic effect. Triazine herbicides function by binding to the Q_B-binding niche on the D1 protein of the Photosystem II reaction center.

  • Normal Physiology: Plastoquinone (Q_B) accepts electrons from Q_A to transport energy through the thylakoid membrane.

  • Triazine Mechanism: The herbicide competes with Q_B for the binding site. When bound, it blocks electron transfer from Q_A to Q_B.

  • Bioassay Signal: This blockage prevents photochemical quenching. The absorbed light energy that cannot be used for photosynthesis is re-emitted as fluorescence . Therefore, a treated plant will exhibit higher fluorescence than a healthy control.

Diagram 1: Mode of Action & Fluorescence Signal

PSII_Inhibition Light Light Energy (Photon) PSII Photosystem II (P680) Light->PSII Excitation QA Plastoquinone A (Q_A) PSII->QA e- Transfer QB Plastoquinone B (Q_B) QA->QB Normal e- Transfer Fluorescence Chlorophyll Fluorescence (High Emission) QA->Fluorescence Energy Dissipation (Blocked Pathway) ET Electron Transport Chain QB->ET Photosynthesis Triazine Triazine Acetate (Inhibitor) Triazine->QB Competes/Blocks Binding Site

Caption: Mechanism of Action: Triazine Acetate blocks electron flow at Q_B, forcing energy dissipation via fluorescence.

Experimental Design & Controls

Scientific integrity requires rigorous controls to differentiate solvent effects from herbicidal activity.

ComponentSubstanceRoleRationale
Test Candidate Triazine Acetate ExperimentalEvaluate novel salt formulation efficacy.
Positive Control Atrazine (Technical Grade)BenchmarkIndustry standard PSII inhibitor (s-triazine). Validates the assay system.
Secondary Control Diuron ReferenceUrea herbicide; binds same site but with different affinity.
Negative Control Solvent Only (e.g., 0.1% Acetone)BaselineAccounts for phytotoxicity of the carrier solvent.
Bioassay Species Avena sativa (Oats) or Amaranthus retroflexusIndicatorHighly sensitive to PSII inhibitors; rapid germination.
Method A: Rapid Chlorophyll Fluorescence Assay (The "Fast Screen")

This method detects physiological stress hours after application, long before visible necrosis appears. It is the most robust method for triazine derivatives.

Objective: Determine the quantum yield of PSII (


).
Protocol Workflow
  • Plant Material: Grow Avena sativa seedlings to the 3-leaf stage (approx. 14 days) in a greenhouse (25°C/20°C day/night).

  • Treatment:

    • Prepare molar concentration series (0, 0.1, 1.0, 10, 100

      
      ) of Triazine Acetate and Atrazine.
      
    • Critical Step: Ensure Triazine Acetate is fully solubilized. If using a salt form, water solubility may be higher than parent Atrazine; if not, use 1% acetone as a co-solvent for all treatments including controls.

    • Apply as a foliar spray or root drench (hydroponic).

  • Dark Adaptation (Essential):

    • Place leaf clips on the youngest fully expanded leaf.

    • Keep plants in total darkness for 20–30 minutes . This opens all reaction centers (oxidizes Q_A).

  • Measurement:

    • Use a Pulse-Amplitude Modulated (PAM) Fluorometer.

    • Measure

      
      :  Minimal fluorescence (low intensity light).
      
    • Apply Saturating Pulse: High intensity flash (>3000

      
      ) to close all reaction centers.
      
    • Measure

      
      :  Maximal fluorescence.
      
  • Calculation:

    • Healthy Plant: ~0.83

    • Inhibited Plant: <0.75 (Values drop rapidly with triazine toxicity).

Diagram 2: Bioassay Workflow

Bioassay_Workflow Seed Seedling Growth (14 Days) Treat Treatment Application (Dose Response) Seed->Treat Dark Dark Adaptation (30 mins) Treat->Dark Measure PAM Fluorometry (Fv/Fm) Dark->Measure Data Calculate EC50 Measure->Data

Caption: Step-by-step workflow from seedling preparation to data acquisition.

Method B: Whole-Plant Dose-Response (The "Definitive Assay")

While fluorescence measures stress, biomass reduction measures death. This confirms if the stress leads to effective weed control.

Protocol:

  • Setup: 10 cm pots, sandy loam soil. 5 plants per pot. 4 Replicates per dose.

  • Dose Range: Logarithmic scale based on preliminary fluorescence data (e.g., 0, 10, 50, 100, 200, 500 g ai/ha).

  • Application: Calibrated track sprayer delivering 200 L/ha at 200 kPa.

  • Incubation: 21 days in greenhouse.

  • Harvest: Cut shoots at soil level. Weigh fresh mass immediately. Dry at 60°C for 48h for dry mass.

  • Analysis: Fit data to a Log-Logistic 4-Parameter Model to calculate

    
     (Dose required to reduce growth by 50%).
    
Data Presentation & Analysis

When publishing your comparison, structure your results table to highlight the Relative Potency (RP).

Table 1: Comparative Efficacy Template

Compound

(Fluorescence)

(Biomass)
Relative Potency (vs Atrazine)
Atrazine (Standard) 1.2

150 g/ha1.00 (Reference)
Triazine Acetate [Experimental Value][Experimental Value]

Diuron 0.8

120 g/ha1.25
Control >1000

N/AN/A
  • Interpretation:

    • If Relative Potency > 1 : Triazine Acetate is more potent than the standard.

    • If Relative Potency < 1 : It is less potent.

    • Discrepancy Check: If Fluorescence inhibition is high (

      
       low) but Biomass reduction is low (
      
      
      
      high), the candidate may have poor uptake or rapid metabolism in the plant.
References
  • Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659–668. Link

  • Shaw, D. R., Peeper, T. F., & Nofziger, D. L. (1986). Evaluation of Chlorophyll Fluorescence Parameters for an Intact-Plant Herbicide Bioassay. Crop Science, 26(4), 756-760.[1] Link

  • Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170. Link

  • Streibig, J. C. (1988). Herbicide bioassay. Weed Research, 28(6), 479-484. Link

Sources

Comparative

Thermal Characterization Guide: Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate

Topic: Thermal Analysis (TGA/DSC) of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers & Process Chemists Executive Summary & Chemical Context Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Analysis (TGA/DSC) of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary & Chemical Context

Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate is a critical pharmacophore often utilized as an intermediate in the synthesis of antimetabolites (e.g., 6-azauracil derivatives) and high-performance crosslinking agents. Its thermal behavior is dominated by the keto-enol tautomerism characteristic of hydroxy-triazines.

Unlike simple esters, this molecule exists primarily in the dioxo (keto) form in the solid state, creating a robust intermolecular hydrogen-bonding network. This guide compares its thermal profile against its methylated analog (Ethyl 2-(4,6-dimethoxy-1,3,5-triazin-2-yl)acetate) and the stable core (Cyanuric Acid) to provide a baseline for purity and stability assessment.

Key Insight for Researchers: The "dihydroxy" nomenclature is deceptive. Thermal analysis will reveal behavior consistent with a high-melting zwitterionic or dioxo species , significantly different from the volatile behavior of standard organic esters.

Comparative Analysis: Target vs. Alternatives

To validate the quality of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate (Compound A), we compare it with two structural benchmarks.

FeatureCompound A (Target) Alternative B: Dimethoxy Analog Alternative C: Cyanuric Acid
Chemical Identity Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetateEthyl 2-(4,6-dimethoxy-1,3,5-triazin-2-yl)acetate1,3,5-Triazine-2,4,6-triol
Primary State Dioxo-tautomer (Solid)Aromatic ether (Solid/Oil)Trione-tautomer (Solid)
H-Bonding Network Strong (Intermolecular N-H[1][2]···O)Weak (Dipole-dipole only)Very Strong (Extensive lattice)
Expected Melting (DSC) >220°C (with decomp)80–120°C (Sharp melt)>320°C (Sublimes/Decomp)
TGA Onset (

)
~240°C~180°C~300°C
Decomposition Mode Decarboxylation

Ring Opening
Volatilization

Fragmentation
Depolymerization (HNCO)
Technical Interpretation[3][4][5][6]
  • Alternative B (Dimethoxy): Serves as a "capped" control. Without the ability to H-bond, its melting point drops drastically. If your Compound A sample shows an endotherm <200°C, it suggests incomplete hydrolysis or contamination with O-alkylated byproducts.

  • Alternative C (Cyanuric Acid): Represents the thermodynamic sink. If Compound A is subjected to harsh thermal stress (>300°C), the residue will likely resemble the char/polymerization products of Cyanuric Acid.

Experimental Protocol: Self-Validating Systems

To ensure authoritative results, the following TGA/DSC protocol includes built-in validity checks.

A. Sample Preparation[7]
  • Mass: 3–5 mg (Precision ±0.01 mg).

  • Crucible: Alumina (

    
    ) for TGA (inert to high T); Hermetically sealed Aluminum pan with pinhole for DSC (to contain volatiles initially but prevent explosion risk).
    
  • Atmosphere: Dry Nitrogen (50 mL/min) for degradation mechanism; Static Air for oxidative stability.

B. Instrument Parameters (Simultaneous TGA-DSC)
  • Equilibration: Hold at 30°C for 5 minutes (removes surface moisture).

  • Ramp 1: 10°C/min to 150°C (Solvent/Moisture check).

  • Isotherm: 5 minutes at 150°C.

  • Ramp 2: 10°C/min to 600°C (Decomposition profile).

C. Validation Checkpoints (The "Trust" Pillar)
  • The Moisture Check: If mass loss >1% occurs before 120°C, the sample is hygroscopic (common for hydroxy-triazines). Calculate dry mass for accurate stoichiometry.

  • The Stoichiometric Drop: In TGA, look for a mass loss step corresponding exactly to the ethyl acetate side chain (

    
    , MW ~87 Da).
    
    • Calculation:

      
      .
      
    • If the first step matches this %, the mechanism is side-chain cleavage. If it is higher, the ring is breaking simultaneously.

Decomposition Mechanism & Pathways[8][9][10]

Understanding the breakdown is vital for process safety. The hydroxy-triazine moiety typically undergoes decarboxylation followed by ring cracking.

DecompositionPathway Compound Ethyl 2-(dihydroxy-1,3,5- triazin-2-yl)acetate (Solid Dioxo Form) Melt Melting / Tautomerization (Endothermic, ~220°C) Compound->Melt Heat (DSC Endotherm) Inter1 Intermediate: Decarboxylated Triazine Melt->Inter1 TGA Step 1 (Side Chain Cleavage) Volatiles Volatiles: CO2, Ethylene, Ethanol Melt->Volatiles Residue Residue: Polymeric Melon/Melem Inter1->Residue TGA Step 2 (Ring Polymerization) GasProducts Gas Phase: HNCO, NH3 Inter1->GasProducts Ring Fragmentation

Figure 1: Predicted thermal decomposition pathway.[3] The initial endotherm represents melting/tautomerization, followed immediately by side-chain loss and subsequent ring degradation.

Experimental Data Summary (Reference vs. Analog)

The following data synthesizes literature values for annelated triazinyl esters (Source 1) and dimethoxy-triazines (Source 2) to bracket the expected performance of the target molecule.

ParameterTarget (Predicted Range)Reference: Annelated Triazinyl Ester [1]Reference: Dimethoxy Analog [2]
Melting Point (

)
215–230°C 206–228°C85–90°C
Enthalpy of Fusion (

)
>150 J/g (High crystallinity)~209–275 J/g~90 J/g
Decomp.[4] Onset (

)
240°C 287°C180°C
Mass Loss (Stage 1) ~25–30% (Side chain)23–27%99% (Volatilization)
Residual Mass (600°C) ~15–20% (Char)0–3% (Oxidative)<1%
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
  • Stability: The Target is significantly more stable than the dimethoxy analog due to hydrogen bonding (similar to the annelated esters in Reference [1]).

  • Purity Indicator: A sharp DSC endotherm at >200°C confirms the "dihydroxy" (dioxo) structure. A broad peak or lower melting point indicates contamination with the "enol" ether forms or hydrolysis precursors.

References

  • Sztanke, K., et al. (2023).[5] TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. PMC PubMed Central.

  • PubChem. (2025).[1] 2-Ethyl-4,6-dimethoxy-1,3,5-triazine (Compound Summary). National Library of Medicine.

  • Ramirez, M. L., et al. (2001). Thermal Decomposition of Cyanate Ester Resins.

  • PerkinElmer. (2024).[3] Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.

Sources

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